Tr-PEG6
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIZOCQZVDVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710418 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141282-24-8 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tr-PEG6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and applications of Tr-PEG6, a versatile heterobifunctional linker.
Introduction
This compound, systematically named 1-(triphenylmethoxy)-19-hydroxy-3,6,9,12,15,18-hexaoxa-nonadecane, is a discrete polyethylene glycol (dPEG®) linker that has garnered significant attention in the fields of bioconjugation and drug development. Its unique architecture, featuring a six-unit polyethylene glycol (PEG) chain, a bulky trityl (Tr) protecting group at one end, and a terminal hydroxyl group at the other, imparts a desirable combination of hydrophilicity, steric hindrance, and reactive potential. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The foundational structure of this compound consists of a hexaethylene glycol spacer, which enhances aqueous solubility and provides a flexible linkage between conjugated molecules.[1] One terminus is capped with a trityl group, a bulky and lipophilic protecting group that can be selectively removed under mild acidic conditions to reveal a primary alcohol.[1] The other end of the PEG chain is terminated with a hydroxyl group, which serves as a reactive handle for further chemical modifications.
Table 1: Chemical Identifiers and Representations of this compound
| Identifier | Value |
| IUPAC Name | 2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO |
| Molecular Formula | C29H36O6 |
| InChI | InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 |
| CAS Number | 141282-24-8 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 480.6 g/mol | [2] |
| Appearance | Colorless to light yellow oil | |
| Purity | >95% | [2] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 595.6 ± 45.0 °C at 760 mmHg | [2] |
| LogP (Predicted) | 3.62 | [2] |
| Solubility | Soluble in a wide range of organic solvents and aqueous media. | [3][4] |
Applications in Drug Development
The distinct structural features of this compound make it a valuable tool in the construction of complex therapeutic molecules, particularly in the realms of ADCs and PROTACs.
This compound in Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG6 component of this compound enhances the overall solubility and stability of the ADC, while also potentially reducing its immunogenicity.[1] The trityl group can serve as a temporary protecting group during synthesis, and the terminal hydroxyl allows for versatile conjugation chemistries.
This compound as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The flexibility and hydrophilicity of the PEG6 chain in this compound can facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[2]
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, incorporating a linker such as this compound, induces the degradation of a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC's efficacy involves a series of in vitro experiments to confirm its mechanism of action and determine its potency. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for evaluating PROTAC-induced protein degradation.
Experimental Protocols
General Synthesis and Purification of PEG Derivatives
Synthesis: The synthesis of a this compound-like molecule typically involves the stepwise addition of ethylene glycol units to a protected starting material. A common strategy is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. The trityl group is often introduced by reacting the terminal hydroxyl group of a pre-formed PEG chain with trityl chloride in the presence of a base.
Purification: Purification of PEGylated compounds is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Flash Column Chromatography: This technique separates compounds based on their polarity. For this compound, a silica gel column with a gradient of ethyl acetate in hexanes is a common mobile phase.
-
Dialysis: For larger PEG-conjugated biomolecules, dialysis can be an effective method to remove smaller impurities. The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a suitable buffer.[6]
Quality Control
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and integration of the protons and carbons.
-
Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the compound, confirming the correct number of PEG units.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water is a common method.
Bioconjugation Protocol using a PEG Linker
The following is a general protocol for the conjugation of a PEG linker with a terminal reactive group (e.g., an NHS ester) to a protein containing primary amines. This illustrates the principles that would be applied after deprotection and functionalization of this compound.
-
Protein Preparation: The protein solution should be prepared in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve the amine-reactive PEG linker in a water-miscible organic solvent such as DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the PEG linker solution to the protein solution with gentle stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM to react with any excess linker.
-
Purification: Remove unreacted linker and other small molecules from the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Conclusion
This compound is a highly versatile and valuable chemical tool for researchers and drug development professionals. Its well-defined structure, combining a hydrophilic PEG spacer with a bulky, cleavable trityl group and a reactive hydroxyl terminus, provides a unique set of properties that are advantageous for the construction of sophisticated bioconjugates. As the fields of ADCs and targeted protein degradation continue to evolve, the demand for precisely engineered linkers like this compound is expected to grow, further solidifying its importance in the development of next-generation therapeutics.
References
The Versatility of Tr-PEG6 in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemistry and drug development, the precise and efficient linking of molecules is paramount. Among the vast array of tools available for bioconjugation, polyethylene glycol (PEG) linkers have established themselves as indispensable. This in-depth technical guide focuses on the applications of Tr-PEG6, a heterobifunctional linker featuring a trityl (Tr) protecting group and a hexaethylene glycol (PEG6) spacer. The trityl group offers a stable protecting group for a terminal hydroxyl functionality, which can be selectively removed to allow for subsequent conjugation. The PEG6 spacer provides a desirable balance of hydrophilicity and defined length, making it a versatile component in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide will provide a comprehensive overview of the core uses of this compound, detailed experimental protocols, and quantitative data to inform the design and execution of experiments. Furthermore, we will visualize key pathways and workflows using the DOT language to provide a clear and concise understanding of the underlying processes.
Core Applications of this compound in Biochemistry
The primary utility of this compound lies in its role as a modifiable linker in bioconjugation. The trityl-protected hydroxyl group allows for the selective deprotection and subsequent functionalization of the PEG6 chain. This enables a multi-step conjugation strategy, which is often required in the synthesis of complex biomolecules.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a crucial role in connecting a monoclonal antibody to a potent cytotoxic payload.[][2] The PEG6 component of the linker can enhance the solubility and stability of the ADC, and the defined length of the spacer can influence the accessibility of the payload to its target.[] While this compound-OH itself is not directly conjugated, its deprotected form can be functionalized with reactive groups (e.g., maleimide or NHS ester) to facilitate attachment to the antibody and the drug.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[3][4][5] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3][] PEG linkers are widely used in PROTAC design to improve solubility and provide the optimal distance and orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][] The use of a this compound derivative allows for a modular approach to PROTAC synthesis.
Physicochemical Properties of this compound and Related Derivatives
A clear understanding of the physicochemical properties of the linker is essential for experimental design. The following table summarizes key data for this compound-OH and related functionalized PEG6 derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| This compound-OH | 127999-16-0 | C31H40O7 | 524.65 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[7] |
| OH-PEG6-OH | 2615-15-8 | C12H26O7 | 282.33 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[8][9] |
| OH-PEG6-COOH | 1347750-85-9 | C15H30O9 | 354.4 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[10] |
| N3-PEG6-OH | 86770-69-6 | C12H25N3O6 | 307.34 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[11] |
Quantitative Data on PROTACs Utilizing a PEG6 Linker
The length of the PEG linker is a critical parameter for optimizing the efficacy of a PROTAC. The following table presents data for a Bruton's tyrosine kinase (BTK) PROTAC, RC-1, which incorporates a PEG6 linker.
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK | Pomalidomide (CRBN) | Mino | <10 | ~90 | [12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound-OH in a typical bioconjugation workflow, leading to the synthesis of a PROTAC.
Protocol 1: Deprotection of this compound-OH
This protocol describes the removal of the trityl protecting group to yield the free hydroxyl group.
Materials:
-
This compound-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound-OH in DCM.
-
Add an excess of TFA to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting OH-PEG6-OH by silica gel column chromatography.
Protocol 2: Functionalization of OH-PEG6-OH with a Carboxylic Acid
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, which can then be activated for conjugation.
Materials:
-
OH-PEG6-OH
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Acetone
-
Ethyl acetate
-
Deionized water
-
Rotary evaporator
-
Extraction funnel
Procedure:
-
Dissolve the purified OH-PEG6-OH in acetone.
-
Cool the solution in an ice bath and slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding isopropanol.
-
Remove the acetone under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain OH-PEG6-COOH.
Protocol 3: PROTAC Synthesis via Amide Bond Formation
This protocol outlines the coupling of the functionalized PEG6 linker to an E3 ligase ligand and a target protein ligand.
Materials:
-
OH-PEG6-COOH (from Protocol 2)
-
E3 ligase ligand with a free amine group
-
Target protein ligand with a free amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to the PEG6 Linker:
-
Dissolve OH-PEG6-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the E3 ligase ligand with a free amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the E3 ligase ligand-PEG6-COOH conjugate by preparative HPLC.
-
-
Step 2: Coupling of the Target Protein Ligand:
-
Dissolve the purified E3 ligase ligand-PEG6-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the target protein ligand with a free amine (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: A schematic of the PROTAC-mediated protein degradation pathway.
Experimental Workflow for Bioconjugation using this compound-OH
Caption: A typical experimental workflow for bioconjugation using this compound-OH.
References
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. biochempeg.com [biochempeg.com]
- 8. biochempeg.com [biochempeg.com]
- 9. chemimpex.com [chemimpex.com]
- 10. biochempeg.com [biochempeg.com]
- 11. Azido-PEG6-alcohol, N3-PEG6-OH, 86770-69-6 - Biopharma PEG [zpeg.net]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Trityl-PEG6-Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of trityl-PEG6-alcohol (O-(triphenylmethyl)hexa(ethylene glycol)), a valuable intermediate in bioconjugation and drug delivery applications. The document outlines a detailed, chromatography-free synthetic protocol, presents key quantitative data, and includes visualizations to aid in the understanding of the process.
Introduction
Trityl-PEG6-alcohol is a heterobifunctional molecule featuring a bulky, hydrophobic trityl protecting group at one terminus of a hexaethylene glycol (PEG6) spacer, and a free hydroxyl group at the other. The trityl group allows for the selective protection of a primary alcohol, enabling further chemical modifications at the other end of the PEG linker. The PEG chain itself imparts hydrophilicity and biocompatibility to the molecules it is incorporated into. This combination of properties makes trityl-PEG6-alcohol a versatile building block in the development of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.
The primary challenge in the synthesis of mono-tritylated PEGs is the concurrent formation of the di-tritylated byproduct, which can be difficult to separate from the desired product due to similar physical properties. This guide presents a controlled synthesis strategy that minimizes the formation of the di-tritylated impurity and employs a non-chromatographic purification method, making the process more scalable and cost-effective.
Synthesis of Trityl-PEG6-Alcohol
The synthesis of trityl-PEG6-alcohol is achieved through the mono-tritylation of hexaethylene glycol using trityl chloride in the presence of a mild base. A general, chromatography-free method has been developed that provides high yields of the desired mono-tritylated product by carefully controlling the reaction conditions to favor mono-substitution and then purifying the product through a series of extraction and precipitation steps.[1]
Reaction Scheme
Caption: Workflow for the synthesis and purification of trityl-PEG6-alcohol.
Experimental Protocol
This protocol is adapted from a general procedure for the controlled mono-tritylation of glycols.[1]
Materials:
-
Hexaethylene glycol (HO-(CH₂CH₂O)₆-H)
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hexane
-
Two-neck round-bottom flask
-
Cannula
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A two-neck round-bottom flask is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Hexaethylene glycol (an excess, typically 4-5 equivalents) is dissolved in anhydrous pyridine, which serves as both the solvent and a mild base. The flask is cooled in an ice bath.
-
Controlled Addition of Trityl Chloride: Trityl chloride (1 equivalent) is dissolved in a separate flask in a minimal amount of anhydrous pyridine. This solution is then added dropwise to the cooled hexaethylene glycol solution over an extended period (e.g., 2-4 hours) using a cannula. This slow addition maintains a low concentration of the tritylating agent, which favors the formation of the mono-tritylated product.[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is considered complete when the trityl chloride spot is no longer visible.
-
Work-up and Extraction: Upon completion, the reaction mixture is partitioned between ethyl acetate and a 5% aqueous solution of sodium bicarbonate. The organic layer is separated and washed several times with the sodium bicarbonate solution to remove excess hexaethylene glycol and pyridinium hydrochloride. The organic phase is then dried over anhydrous sodium sulfate and filtered.[1]
-
Purification by Precipitation: The filtrate is concentrated under reduced pressure to yield a crude product containing the desired mono-tritylated PEG6 and the di-tritylated byproduct. This crude product is dissolved in a minimal volume of diethyl ether. Hexane is then added in excess to precipitate the more polar mono-tritylated product, while the less polar di-tritylated byproduct remains in solution.[1] The mixture is cooled to facilitate complete precipitation.
-
Isolation of the Final Product: The precipitate is collected by filtration or decantation, washed with hexane, and dried under vacuum to yield pure trityl-PEG6-alcohol as a white solid. Yields for this type of controlled mono-tritylation of glycols are reported to be consistently above 80%.[1]
Data Presentation
Quantitative data for the starting materials and the final product are summarized in the tables below.
Table 1: Physicochemical Properties of Starting Materials and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Hexaethylene Glycol | C₁₂H₂₆O₇ | 282.33 | Colorless liquid |
| Trityl Chloride | C₁₉H₁₅Cl | 278.77 | White to yellowish solid |
| Trityl-PEG6-Alcohol | C₃₁H₄₀O₇ | 524.65 | White solid |
Table 2: Representative Spectroscopic Data for Trityl-PEG6-Alcohol
| Technique | Expected Chemical Shifts (δ ppm) or Mass-to-Charge Ratio (m/z) |
| ¹H NMR (CDCl₃) | Aromatic Protons (Trityl): ~7.20-7.50 (m, 15H)PEG Backbone: ~3.55-3.75 (m, 22H)Trityl-O-CH₂: ~3.25 (t, 2H)HO-CH₂: ~3.75 (t, 2H)OH: Variable |
| ¹³C NMR (CDCl₃) | Quaternary Carbon (Trityl): ~86.5Aromatic Carbons (Trityl): ~127-145PEG Backbone Carbons: ~61-73Trityl-O-CH₂: ~63.5 |
| Mass Spectrometry (ESI+) | [M+Na]⁺: ~547.65 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided data is representative for similar tritylated PEG compounds.
Signaling Pathways and Logical Relationships
The synthesis of trityl-PEG6-alcohol does not involve biological signaling pathways. However, the logical relationship of the experimental workflow can be visualized.
Caption: Logical flow of the experimental procedure for trityl-PEG6-alcohol synthesis.
Conclusion
The controlled, chromatography-free synthesis of trityl-PEG6-alcohol offers an efficient and scalable method for producing this important bifunctional linker. By carefully managing reaction conditions to favor mono-tritylation and employing a straightforward extraction and precipitation purification strategy, high yields of the pure product can be obtained. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize trityl-PEG6-alcohol for their research and development needs.
References
An In-depth Technical Guide to the Tr-PEG6 Linker: Mechanism of Action and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, pharmacokinetic profile, and mechanism of payload release. This technical guide provides a comprehensive examination of the Tr-PEG6 linker, a non-cleavable linker increasingly utilized in the development of targeted cancer therapies. We will delve into its core components, mechanism of action, and the practical aspects of its application in ADC synthesis. This guide will further present quantitative data on the performance of non-cleavable PEGylated linkers, detailed experimental protocols for conjugation and characterization, and visualizations of key workflows and concepts to aid researchers in the rational design and development of next-generation ADCs.
Introduction to the this compound Linker
The this compound linker is a heterobifunctional linker composed of three key components: a Trityl (Tr) group, a hexaethylene glycol (PEG6) spacer, and a reactive functional group for conjugation. Its designation as "non-cleavable" signifies its high stability in systemic circulation, with payload release contingent on the complete lysosomal degradation of the antibody.[1][2]
-
Trityl (Tr) Group: The trityl group serves as a protecting group for a thiol (-SH) functionality. This bulky chemical moiety prevents the oxidation of the thiol and allows for a controlled, sequential conjugation strategy. The thiol group is revealed under specific deprotection conditions, enabling its reaction with a payload that has a compatible reactive group, such as a maleimide.[3][]
-
Hexaethylene Glycol (PEG6) Spacer: The PEG6 spacer is a hydrophilic chain of six ethylene glycol units. The inclusion of this PEG chain offers several advantages in ADC design. It enhances the hydrophilicity of the overall ADC construct, which can mitigate the aggregation often caused by hydrophobic payloads.[5][6] This improved solubility can lead to a better pharmacokinetic profile, including a longer circulation half-life and reduced clearance.[7][8]
-
Non-Cleavable Nature: Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment (e.g., low pH, high glutathione concentrations, or enzymatic activity), non-cleavable linkers like this compound remain intact.[1][9] This high plasma stability minimizes the premature release of the cytotoxic payload, which can reduce off-target toxicity and potentially widen the therapeutic window.[1][10]
Mechanism of Action
The mechanism of action of an ADC employing a this compound linker is a multi-step process that relies on the targeted delivery of the cytotoxic payload and its subsequent release within the cancer cell.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The stability of the non-cleavable linker is crucial during this phase to prevent premature payload release. The monoclonal antibody component of the ADC directs it to the target cancer cells by binding to a specific antigen on the cell surface.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking and Degradation: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody component of the ADC.[1][11]
-
Payload Release and Cytotoxicity: The degradation of the antibody releases the cytotoxic payload, which is still attached to the this compound linker and an amino acid residue from the antibody (typically lysine or cysteine, depending on the conjugation site). This payload-linker-amino acid complex is the active cytotoxic species. It then exerts its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.
dot
Caption: Mechanism of action for an ADC with a non-cleavable this compound linker.
Data Presentation: Comparative Performance of Non-Cleavable PEGylated Linkers
The selection of a linker has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data comparing non-cleavable linkers with cleavable counterparts, highlighting key performance parameters.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Types
| Antibody Target | Payload | Linker Type | Linker | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | DM1 | Non-cleavable | MCC | SK-BR-3 | 6.3 | [12] |
| HER2 | MMAE | Cleavable | vc-PABC | SK-BR-3 | 3.0 | [12] |
| CD22 | DM1 | Non-cleavable | MCC | BJAB | 0.03 | [13] |
| CD22 | DM1 | Cleavable | SPP | BJAB | 0.02 | [13] |
Lower IC50 values indicate higher potency.
Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Types
| Antibody Target | Payload | Linker Type | Linker | Animal Model | Half-life (t½, days) | Clearance (mL/day/kg) | Reference |
| HER2 | DM1 | Non-cleavable | MCC | Mouse | 4.8 | 20.8 | [13] |
| HER2 | DM1 | Cleavable | SPP | Mouse | 2.5 | 50.0 | [13] |
| Anti-CD22 | DM1 | Non-cleavable | MCC | Rat | 6.9 | 10.3 | [13] |
| Anti-CD22 | DM1 | Cleavable | SPP | Rat | 4.4 | 22.0 | [13] |
| Generic | MMAE | Non-cleavable | PEGylated | Rat | >7 | - | [14] |
Table 3: Impact of PEG Linker Length on ADC Aggregation and Pharmacokinetics
| ADC Model | Linker Type | PEG Length | Aggregation (%) (4 weeks at 37°C) | Clearance (as a function of PEG size) | Reference |
| Trastuzumab-DM1 | Pendant PEG | 2 x 12 units | ~2.4 | Slower clearance | [8][15] |
| Trastuzumab-DM1 | Linear PEG | 24 units | >6 | Faster clearance | [8][15] |
| DAR 8 ADC | Glucuronide-MMAE | No PEG | >2 | - | [8] |
| DAR 8 ADC | Glucuronide-MMAE | PEG8 | <2 | Clearance plateaus at PEG8 | [8][16] |
Table 4: Bystander Effect of ADCs with Different Linker Types
| ADC | Linker Type | Payload Permeability | Bystander Effect | Reference |
| T-DM1 | Non-cleavable | Low (charged metabolite) | Minimal to none | [17][18] |
| T-DXd | Cleavable | High (uncharged payload) | Significant | [19] |
| cAC10-vcMMAE | Cleavable | High | Significant | [20] |
Experimental Protocols
The synthesis of an ADC using a this compound linker is a multi-step process requiring careful execution and characterization at each stage. The following protocols provide a general framework for this process.
Functionalization of this compound-OH to this compound-Maleimide
This protocol describes the conversion of the terminal hydroxyl group of this compound-OH to a maleimide group, which is reactive towards thiols.
Materials:
-
This compound-OH
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve this compound-OH (1 equivalent) and MC-NHS (1.2 equivalents) in anhydrous DMF.
-
Add TEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the this compound-Maleimide product by reverse-phase HPLC.
-
Lyophilize the purified product and store at -20°C under inert gas.
Synthesis of a Thiol-Containing Payload
This protocol outlines the deprotection of a trityl-protected thiol on a payload to prepare it for conjugation.
Materials:
-
Trityl-protected thiol-payload
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) as a scavenger
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected thiol-payload (1 equivalent) in DCM.
-
Add TES (5-10 equivalents) to the solution.
-
Cool the mixture to 0°C and add TFA (10-20 equivalents) dropwise.
-
Stir the reaction at 0°C to room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected thiol-payload by silica gel column chromatography.
ADC Synthesis via Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol-containing payload to the maleimide-functionalized antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized payload
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4, with 1 mM EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.[]
-
-
Conjugation:
-
Immediately add a 5- to 10-fold molar excess of the maleimide-functionalized payload (dissolved in a minimal amount of DMSO) to the reduced antibody.[22]
-
Incubate the reaction at 4°C for 16-24 hours or at room temperature for 1-2 hours.[23]
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload and other small molecules.[3][]
-
dot
Caption: Experimental workflow for the synthesis of an ADC using a this compound linker.
ADC Characterization
4.4.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.[6][9]
-
Procedure:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.
-
Inject the purified ADC.
-
Elute with a reverse salt gradient (decreasing salt concentration).
-
Monitor the elution profile at 280 nm.
-
Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[12]
-
4.4.2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to assess the purity of the ADC and quantify the presence of high molecular weight aggregates.[1][]
-
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified ADC.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
4.4.3. Mass Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS is used to confirm the identity and integrity of the ADC by measuring its mass.[6][9]
-
Procedure:
-
The ADC can be analyzed intact or after reduction to separate the light and heavy chains.
-
For intact analysis, native SEC-MS is often used.
-
For reduced analysis, reversed-phase LC-MS is typically employed.
-
The observed mass is compared to the theoretical mass to confirm successful conjugation.
-
Logical Relationships and Signaling Pathways
dot
Caption: Logical relationships of this compound linker components and their impact on ADC properties.
The primary role of the this compound linker is to ensure the stable delivery of the cytotoxic payload to the target cell. As a non-cleavable linker, its direct interaction with cellular signaling pathways is minimal. The ultimate biological effect is dictated by the payload itself after its release in the lysosome. For instance, if the payload is a microtubule inhibitor like MMAE or DM1, it will disrupt the microtubule network, leading to cell cycle arrest and apoptosis. If the payload is a DNA-damaging agent, it will induce DNA lesions, triggering DNA damage response pathways and ultimately apoptosis.
The key difference imparted by the non-cleavable linker is that the payload remains conjugated to the linker and an amino acid residue. This can influence the payload's ability to diffuse out of the cell and affect neighboring cells (the bystander effect). The resulting charged complex generally has poor membrane permeability, leading to a minimal bystander effect.[17][18] This can be advantageous in reducing toxicity to surrounding healthy tissues but may be a limitation in treating heterogeneous tumors where not all cells express the target antigen.
Conclusion
The this compound linker offers a robust and versatile platform for the development of non-cleavable antibody-drug conjugates. Its key features—the trityl-protected thiol for controlled conjugation, the hydrophilic PEG6 spacer for improved physicochemical properties, and the stable, non-cleavable backbone—contribute to the generation of ADCs with high plasma stability, favorable pharmacokinetics, and a potentially wider therapeutic window due to reduced off-target toxicity. While the lack of a significant bystander effect may be a consideration for certain tumor types, the overall profile of this compound-linked ADCs makes them a compelling choice for the development of next-generation targeted cancer therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this important linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochempeg.com [biochempeg.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
Physicochemical Properties of Tr-PEG6 Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Trityl-Polyethylene Glycol-6 (Tr-PEG6) linkers. These heterobifunctional linkers are integral to the advancement of modern therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their key characteristics, supported by quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant experimental workflows and therapeutic mechanisms.
Core Physicochemical Properties of this compound Linkers
This compound linkers consist of a six-unit polyethylene glycol chain, which imparts desirable pharmacokinetic properties to conjugated molecules. The trityl (Tr) group serves as a protecting group for a terminal functional group, allowing for controlled and sequential conjugation strategies. The physicochemical properties of these linkers are critical to the efficacy, stability, and solubility of the final bioconjugate.
The inherent hydrophilicity of the PEG backbone enhances the aqueous solubility of conjugated molecules, a crucial feature for improving the bioavailability of hydrophobic drugs.[1][] The flexibility and defined length of the PEG6 chain provide optimal spatial separation between the conjugated entities, which can be critical for the biological activity of complex molecules like PROTACs.[3]
Data Presentation: Quantitative Physicochemical Properties
The following tables summarize key quantitative data for representative PEG6 linkers. These values are crucial for the rational design of bioconjugates.
| Property | Value | Source(s) |
| Chemical Formula | C₂₉H₃₆O₆ (for this compound-OH) | |
| Molecular Weight | ~480.6 g/mol (for this compound) | |
| 439.50 g/mol (for Boc-NH-PEG6-CH₂COOH) | [4] | |
| 312.42 g/mol (for m-PEG6-thiol) | [5] | |
| 853.99 g/mol (for N-(Mal-PEG6)-N-bis(PEG3-amine)) | [6] | |
| Appearance | White to off-white solid or liquid | [4] |
| Solubility | Soluble in DMSO, DMF, DCM, Water, Ethanol | [4][6] |
| Calculated LogP (cLogP) | -5.5 (for N-(Mal-PEG6)-N-bis(PEG3-amine), indicating high hydrophilicity) | [6] |
| Storage Conditions | -20°C, protected from light and moisture | [7] |
Note: The exact molecular weight and other properties will vary depending on the specific functional groups attached to the PEG6 chain.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound linkers and their conjugates.
Determination of Aqueous Solubility
This protocol outlines a method for determining the aqueous solubility of a PEG linker.
Materials:
-
This compound linker
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Orbital shaker
-
Centrifuge
-
0.22 µm syringe filter
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound linker in a suitable solvent (e.g., DMSO) and create a series of standard solutions at known concentrations by diluting with the aqueous buffer.
-
Preparation of Saturated Solution: Add an excess amount of the solid this compound linker to a known volume of the aqueous buffer, ensuring some solid remains undissolved.
-
Equilibration: Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[8]
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.[8]
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[8]
-
Quantification: Measure the absorbance or peak area of the filtered supernatant using a UV-Vis spectrophotometer or HPLC and determine the concentration using the standard curve. This concentration represents the aqueous solubility.[8]
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a standard approach to experimentally determine the LogP of a compound.[9]
Materials:
-
This compound linker
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical system for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[8]
-
Sample Preparation: Prepare a stock solution of the this compound linker in the aqueous phase at a known concentration.
-
Partitioning: Add equal volumes of the aqueous solution and n-octanol to a glass vial.[9]
-
Equilibration: Shake the vial vigorously for a set period and then allow it to stand undisturbed for at least 24 hours to reach equilibrium. Centrifuge to ensure complete phase separation.[9]
-
Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the linker in each phase using a suitable analytical technique.[8]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[9]
Assessment of Linker Stability (pH and Temperature)
This protocol assesses the stability of the this compound linker under various conditions.
Materials:
-
This compound linker
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Incubator or water bath
-
HPLC system with a suitable detector
Procedure:
-
Sample Preparation: Prepare solutions of the this compound linker in the different pH buffers at a known concentration.[9]
-
Incubation: Incubate the solutions at a specific temperature (e.g., 37°C). For thermal stress studies, higher temperatures can be used (e.g., 40°C, 50°C, 70°C).[10]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[9]
-
Analysis: Immediately analyze the samples by HPLC. Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of the intact linker.[9]
-
Quantification: Quantify the percentage of the remaining intact linker at each time point to determine the degradation rate.[9]
Mandatory Visualizations
This compound Linker in Antibody-Drug Conjugate (ADC) Workflow
Caption: Workflow for ADC synthesis and its mechanism of action.
This compound Linker in PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow for PROTAC Efficacy Evaluation
Caption: Experimental workflow for evaluating PROTAC efficacy.
References
Tr-PEG6 CAS number and molecular weight
An In-depth Technical Guide to Tr-PEG6: Properties, Applications, and Experimental Protocols
Introduction
This compound, a heterobifunctional linker molecule, plays a pivotal role in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a hexaethylene glycol (PEG6) spacer, which imparts favorable physicochemical properties such as enhanced aqueous solubility and improved pharmacokinetics to the resulting conjugates.[1][2][3] One terminus of the linker features a trityl (triphenylmethyl) group, a bulky protecting group that can be selectively removed under mild acidic conditions to reveal a hydroxyl group for subsequent conjugation.[1] The other end of the molecule typically possesses a reactive functional group, such as a hydroxyl (-OH), enabling its covalent attachment to various molecular entities. This guide provides a comprehensive overview of the technical details of this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The nomenclature and reported properties of this compound can vary slightly across different suppliers. The systematic name for the structure containing six ethylene glycol units is 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol.[1] The quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 127999-16-0 | [1][4] |
| Note: CAS 141282-24-8 is also frequently associated with "this compound" but may refer to a Tr-PEG5 structure. | [5][6][7] | |
| Molecular Formula | C₃₁H₄₀O₇ | [1][8] |
| Molecular Weight | 524.65 g/mol | [1][8] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 630.1 ± 50.0 °C | [1] |
| Flash Point | 334.9 ± 30.1 °C | [1] |
| LogP | 3.62 | [1] |
Applications in Drug Development
The unique structural features of this compound make it a valuable tool in the design of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound functions as a non-cleavable linker that covalently connects a monoclonal antibody to a cytotoxic payload.[1] The PEG spacer is a critical component that offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain helps to mitigate the aggregation often caused by hydrophobic drug payloads.[1][3]
-
Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[3][9]
-
Reduced Steric Hindrance: The length of the PEG6 spacer can physically separate the drug from the antibody, which may help to preserve the antibody's binding affinity for its target antigen.[1]
Proteolysis-Targeting Chimeras (PROTACs)
This compound is also extensively used as a linker in the synthesis of PROTACs.[7][10] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The PEG linker in a PROTAC is crucial for:
-
Solubility and Permeability: The PEG chain enhances the overall solubility and cell permeability of the PROTAC molecule, which is often large and can have poor physicochemical properties.[12][13]
-
Ternary Complex Formation: The flexibility and length of the linker are critical for enabling the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[13][14]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the general mechanisms of action for ADCs and PROTACs, where this compound serves as a key linker component.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of bioconjugates using a this compound linker. Optimization is often necessary for specific ligands and antibodies.
Protocol 1: PROTAC Synthesis via Sequential Amide Coupling
This protocol describes the conjugation of a target protein ligand and an E3 ligase ligand to a bifunctional PEG6 linker (e.g., amine-PEG6-acid, which can be derived from this compound-OH).[15]
Step 1: First Amide Coupling (E3 Ligase to Linker)
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand (containing a free amine; 1.0 equivalent) and the bifunctional PEG6 linker (amine-PEG6-acid; 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add an amide coupling reagent (e.g., HATU; 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2.0 equivalents) to the reaction mixture.[15]
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the E3 ligase-linker conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[15]
Step 2: Second Amide Coupling (POI Ligand to E3 Ligase-Linker)
-
Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (containing a free amine; 1.1 equivalents) in anhydrous DMF.
-
Repeat the coupling procedure as described in Step 1, using HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS, HRMS, and NMR to confirm its identity and purity.[12][14]
References
- 1. This compound (141282-24-8) for sale [vulcanchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 141282-24-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 127999-16-0 | Tr-peg7 | Ambeed.com [ambeed.com]
- 9. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Solubility Profile of Trityl-PEG6-alcohol: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Trityl-PEG6-alcohol (Tr-PEG6), a heterobifunctional linker commonly employed in bioconjugation and drug delivery. An understanding of its solubility in various aqueous and organic solvents is critical for its effective application in synthesizing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other complex therapeutic modalities. This document outlines the expected solubility profile of this compound, detailed experimental protocols for its determination, and key factors influencing its solubility.
Core Concepts in Solubility
This compound, systematically named 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, possesses a distinct amphiphilic structure that governs its solubility.[1] The molecule consists of two key components:
-
A hydrophobic Trityl (triphenylmethyl) group: This bulky, nonpolar group provides steric hindrance and significantly contributes to the molecule's solubility in nonpolar organic solvents.[1] The trityl group also serves as a protecting group for the terminal hydroxyl, which can be selectively removed under mild acidic conditions.[1]
-
A hydrophilic hexaethylene glycol (PEG) chain: The PEG spacer, with its repeating ether units, imparts aqueous solubility and flexibility to the molecule.[1][2] The hydrophilic nature of the PEG chain is crucial for the in vivo applications of this compound-containing conjugates, as it can reduce immunogenicity and improve pharmacokinetic properties.[1]
This dual nature results in a broad but nuanced solubility profile, with solubility being highly dependent on the solvent's polarity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Experimental Value | Predicted Value | Reference(s) |
| Molecular Formula | C₃₁H₄₀O₇ | - | [1] |
| Molecular Weight | 524.645 g/mol | - | [1] |
| Density | 1.1 ± 0.1 g/cm³ | 1.125 ± 0.06 g/cm³ | [1] |
| Boiling Point | 630.1 ± 50.0 °C | 595.6 ± 45.0 °C | [1] |
| Flash Point | 334.9 ± 30.1 °C | - | [1] |
| LogP | 3.62 | - | [1] |
| Vapor Pressure | 0.0 ± 1.9 mmHg (at 25°C) | - | [1] |
Qualitative Solubility Profile
While precise quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from its structure and the known properties of its constituent parts—the trityl group and the PEG chain. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is strongly recommended that researchers experimentally determine the solubility for their specific application and conditions.
| Solvent Classification | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO can solvate both the polar PEG chain and, to some extent, the nonpolar trityl group. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving amphiphilic molecules. | |
| Acetonitrile (ACN) | Soluble | Acetonitrile is a moderately polar solvent that can effectively dissolve many PEGylated compounds. | |
| Tetrahydrofuran (THF) | Soluble | THF has a lower polarity than DMSO and DMF but is a good solvent for many organic compounds, including those with ether linkages. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The nonpolar nature of DCM makes it an excellent solvent for the hydrophobic trityl group, while the PEG chain has some solubility. |
| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for nonpolar and moderately polar compounds. | |
| Protic | Water | Slightly Soluble to Insoluble | The large, hydrophobic trityl group is expected to significantly limit aqueous solubility, despite the presence of the hydrophilic PEG chain.[3] |
| Methanol | Soluble | Methanol is a polar protic solvent that can solvate the PEG chain, and the trityl group has some solubility in it. | |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. | |
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene makes it a suitable solvent for the trityl group.[3] |
| Hexanes | Slightly Soluble to Insoluble | The highly nonpolar nature of hexanes will not effectively solvate the polar PEG chain. |
Experimental Protocol for Solubility Determination
For applications requiring precise concentrations, determining the quantitative solubility of this compound is essential. The following protocol is based on the widely accepted shake-flask method, followed by quantification.[2][4]
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound-alcohol
-
Selected solvent(s) of interest
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached. A common starting point is to add approximately 10-20 mg of solute to 1-2 mL of solvent.[4]
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.
-
-
Phase Separation:
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a standard curve.
-
Analyze the diluted unknown sample under the same conditions.
-
Use the equation of the line from the linear regression of the standard curve to calculate the concentration of this compound in the diluted unknown sample.
-
-
Solubility Calculation:
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
stability of the trityl group in Tr-PEG6
An In-depth Technical Guide on the Stability of the Trityl Group in Tr-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl) group is a sterically bulky protecting group widely employed in organic synthesis, particularly for the protection of primary alcohols. In the context of drug development and bioconjugation, this compound, a compound featuring a trityl group attached to a six-unit polyethylene glycol (PEG) linker, is a valuable building block. The stability of the trityl ether linkage is a critical parameter that dictates the conditions under which this linker can be utilized and the methods required for its removal. This technical guide provides a comprehensive overview of the , including the factors that influence its cleavage, quantitative data on its lability, and detailed experimental protocols for stability assessment.
Core Concepts of Trityl Group Stability
The stability of the trityl group is fundamentally linked to its acid lability. The cleavage of the trityl ether is an acid-catalyzed process that proceeds via the formation of a stable trityl carbocation[1]. This inherent characteristic makes the trityl group orthogonal to base-labile and other protecting groups, a feature that is highly advantageous in multi-step synthetic strategies.
Several factors influence the rate of detritylation:
-
Acidity (pH): The trityl group is highly susceptible to acidic conditions and is readily cleaved by protic acids such as trifluoroacetic acid (TFA), formic acid, and acetic acid. The rate of cleavage is directly proportional to the strength of the acid.
-
Substituents on the Trityl Group: The stability of the trityl carbocation intermediate plays a crucial role in the ease of deprotection. Electron-donating groups, such as methoxy groups, on the phenyl rings increase the stability of the carbocation, thereby making the trityl group more acid-labile.
-
Temperature: Elevated temperatures can accelerate the rate of detritylation. In some cases, heating may be necessary to achieve complete cleavage, especially with more stable trityl ethers or weaker acids.
-
Solvent: The choice of solvent can influence the deprotection rate. Protic solvents can participate in the reaction, while aprotic solvents may lead to slower cleavage.
-
Steric Hindrance: While the trityl group itself is bulky, the steric environment around the ether linkage can also affect the accessibility of the acid catalyst and thus the rate of cleavage.
-
Presence of Scavengers: During deprotection, the highly reactive trityl carbocation can lead to undesired side reactions with nucleophilic functional groups within the molecule. To prevent this, scavengers such as triisopropylsilane (TIS) or water are often added to the cleavage cocktail to trap the carbocation.
The trityl group is generally stable under basic and neutral conditions, as well as in the presence of many oxidizing and reducing agents, with the exception of catalytic hydrogenation which can cause cleavage.
Quantitative Data on Trityl Group Stability
| Compound Type | Condition | Half-life (t½) | Reference Context |
| Trityl-linked doxorubicin | pH 5.0, 37 °C | < 1 hour | Demonstrates rapid cleavage under mildly acidic conditions, relevant to endosomal pH. |
| Trityl-linked doxorubicin | pH 7.4, 37 °C | 44 hours | Shows relative stability at physiological pH. |
| Trityl-linked gemcitabine | pH 5.0 & 7.4, 37 °C | > 72 hours | Highlights that the nature of the conjugated molecule can significantly influence stability. |
| Dimethoxytrityl (DMT)-dG-pT dimer | 3% Dichloroacetic acid in methylene chloride | Not specified, but detritylation is rapid | Used in oligonucleotide synthesis where fast deprotection is required.[2][3] |
Note: This table summarizes data from studies on trityl-linked drugs and oligonucleotides to provide an estimate of the stability of the trityl ether linkage. The exact stability of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, including acidic, basic, oxidative, and thermal stress.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system
-
Thermostatically controlled oven/water bath
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 40°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC/LC-MS analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 40°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC/LC-MS analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC/LC-MS analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the this compound stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid this compound in an oven at 60°C for 24, 48, and 72 hours.
-
At each time point, dissolve the sample in mobile phase for HPLC/LC-MS analysis.
-
-
Control Sample:
-
Keep a sample of the this compound stock solution at -20°C, protected from light, to serve as an unstressed control.
-
4. Analysis:
-
Analyze the stressed and control samples by HPLC and LC-MS to determine the percentage of degradation and identify any degradation products.
Protocol 2: HPLC Method for Stability Analysis of this compound
This method is designed to separate this compound from its potential degradation products, primarily the detritylated PEG6 and the trityl cation (which will likely be converted to triphenylmethanol in aqueous media).
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Protocol 3: LC-MS Method for Identification of Degradation Products
This method is for the identification of degradation products observed in the forced degradation study.
-
LC-MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions: Use the same HPLC method as described in Protocol 2.
-
MS Parameters (example):
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Fragmentor Voltage: 175 V
-
Mass Range: 100-1000 m/z
-
Visualizations
Detritylation Mechanism
Caption: Acid-catalyzed cleavage mechanism of the trityl group from this compound.
Forced Degradation Study Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Factors Influencing Trityl Group Stability
References
- 1. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide
<_>
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise engineering of molecules is paramount to achieving desired efficacy and safety profiles. Bioconjugation, the covalent attachment of molecules to proteins, peptides, or other biomolecules, is a cornerstone of this endeavor. A critical component in the design of bioconjugates is the linker or spacer that connects the constituent parts. Among the various spacer technologies, the hexaethylene glycol (PEG6) spacer has emerged as a versatile and highly beneficial tool. This in-depth technical guide explores the multifaceted advantages of incorporating a PEG6 spacer in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Functions of the PEG6 Spacer
The incorporation of a PEG6 spacer between a biomolecule and its conjugation partner imparts a range of desirable physicochemical and biological properties.[1] These benefits stem from the unique characteristics of the polyethylene glycol (PEG) chain: its hydrophilicity, flexibility, biocompatibility, and defined length.[1][2]
-
Enhanced Hydrophilicity and Solubility: A frequent challenge in bioconjugation is the poor aqueous solubility of either the payload (e.g., a small molecule drug) or the final conjugate, which can lead to aggregation and loss of function.[1] The hydrophilic nature of the PEG6 spacer, derived from its repeating ethylene oxide units that form hydrogen bonds with water, significantly improves the overall water solubility of the bioconjugate.[1][3] This mitigates the risk of precipitation and is particularly crucial for maintaining the stability and biological activity of protein-based therapeutics.[1]
-
Mitigation of Steric Hindrance: The binding of a bioconjugate to its target can be impeded by steric hindrance if the conjugated molecule is too close to the binding site of the biomolecule.[1] The flexible PEG6 spacer provides optimal spatial separation between the two conjugated entities, ensuring that the biological activity and binding affinity of the biomolecule are preserved.[1][4] This is especially important in the design of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where target engagement is critical for efficacy.[1][5]
-
Improved Pharmacokinetics and Reduced Immunogenicity: The PEG chain creates a hydration shell around the conjugate, which increases its hydrodynamic size.[4][6] This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life, reduced renal clearance, and lower immunogenicity.[4][7][8]
-
Biocompatibility: PEG is well-tolerated by the body, exhibiting minimal toxicity and immunogenicity, and is approved by regulatory agencies for various biomedical applications.[2][9][10] This inherent biocompatibility makes PEG6 linkers a preferred choice for developing therapeutics.
Applications of the PEG6 Spacer
The advantageous properties of the PEG6 spacer have led to its widespread adoption in various bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component influencing the ADC's therapeutic index.[6] PEG6 linkers are used to:
-
Increase the water solubility of hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DAR) without causing aggregation.[4][]
-
Provide spatial separation between the antibody and the drug, ensuring that the antibody's binding to its target is not sterically hindered.[6]
-
Improve the pharmacokinetic profile of the ADC, leading to longer circulation times and increased tumor accumulation.[6]
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a stable and productive ternary complex.[5][13] A PEG6 linker offers:
-
Optimal Flexibility and Length: It provides the necessary flexibility and spatial orientation to allow the target protein and E3 ligase to interact effectively for ubiquitination.[12][13]
-
Enhanced Solubility and Permeability: PROTACs are often large and can have poor solubility. A hydrophilic PEG6 linker improves the molecule's overall physicochemical properties, aiding in cell permeability and efficacy.[3][12]
Surface Modification
PEGylation, the process of attaching PEG chains to surfaces, is a widely used strategy to improve the biocompatibility of materials and nanoparticles.[9][14] A PEG6 spacer can be used to:
-
Reduce non-specific protein adsorption on surfaces of medical devices or diagnostic assays.[9][15]
-
Enhance the stability and circulation time of nanoparticles in vivo by creating a protective hydrophilic layer.[14][]
-
Provide a flexible spacer for the attachment of targeting ligands to nanoparticle surfaces, improving their binding to specific cells or tissues.[14]
Quantitative Data Presentation
The choice of spacer length is a critical design parameter. The following tables summarize quantitative data from various studies, illustrating the impact of PEG6 and other PEG spacers on key bioconjugate properties.
Table 1: In Vitro Properties of Bombesin Antagonists with Different PEG Spacers
| Property | PEG2 | PEG6 |
|---|---|---|
| Hydrophilicity (logD) | 1.5 | 1.2 |
| Serum Stability (t½, h) | 2.5 | 4.5 |
| Binding Affinity (IC₅₀, nM) | 3.1 | 5.8 |
This table illustrates that increasing the PEG spacer length from PEG2 to PEG6 enhances hydrophilicity and significantly improves serum stability, with a minimal trade-off in binding affinity.[1]
Table 2: Binding Affinity of Nimotuzumab and its DM1 Conjugate
| Molecule | Binding Affinity (Kd, nM) |
|---|---|
| Nimotuzumab (unconjugated) | 1.5 |
| Nimotuzumab-PEG6-DM1 | 2.1 |
This table demonstrates that the incorporation of a PEG6-DM1 payload results in a minimal change in the antibody's binding affinity, highlighting the spacer's effectiveness in preserving biological function.[1][17]
Table 3: In Vivo Targeting of Bioconjugates with Different PEG Spacers
| Parameter | PEG4 | PEG6 |
|---|---|---|
| Tumor-to-Kidney Ratio (at 4h post-injection) | 1.8 | 2.5 |
This table shows the superior in vivo targeting of the bioconjugate with a PEG6 spacer, as indicated by the higher tumor-to-kidney ratio.[1]
Table 4: Degradation Potency of a BTK PROTAC with a PEG6 Linker
| Parameter | Value |
|---|---|
| Cell Line | Mino Cells |
| DC₅₀ (nM) | <10 |
| Dₘₐₓ (%) | ~90 |
This data for the BTK degrader RC-1 highlights the high potency of a PROTAC employing a PEG6 linker in achieving near-complete degradation of its target protein at nanomolar concentrations.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of PEG6 spacers in bioconjugation.
Protocol 1: Amine-Reactive PEGylation of an Antibody using a PEG6-NHS Ester
This protocol describes the conjugation of a PEG6 linker, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5).
-
Amine-PEG6-NHS ester stock solution (10 mM in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
-
Conjugation Buffer: Sodium borate (50 mM, pH 8.5) or sodium carbonate (100 mM, pH 8.0-8.5).
Procedure:
-
Preparation: Prepare the antibody solution in the conjugation buffer. Allow the vial of PEG6-NHS ester to equilibrate to room temperature before opening.[18]
-
Conjugation: Add a 5- to 20-fold molar excess of the PEG6-NHS ester stock solution to the antibody solution while gently stirring.[17] The exact ratio should be optimized for the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours at 4°C, protected from light.[18]
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting conjugate for purity, concentration, and degree of labeling using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: Thiol-Reactive PEGylation using a Maleimide-PEG6 Linker
This protocol describes the site-specific conjugation of a maleimide-activated PEG6 linker to a free sulfhydryl (thiol) group on a biomolecule, such as a cysteine residue in a protein or a reduced disulfide bond in an antibody.
Materials:
-
Thiol-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5).[19]
-
Maleimide-PEG6 stock solution (10 mg/mL in conjugation buffer).[20]
-
Reducing agent (if necessary, e.g., TCEP).
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Reduction (if necessary): If targeting disulfide bonds, reduce the protein with a suitable reducing agent like TCEP and subsequently remove the reducing agent.
-
Preparation: Dissolve the thiol-containing protein in the conjugation buffer.[21]
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG6 stock solution to the protein solution.[20][21]
-
Incubation: Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[20][21]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker.[21]
-
Characterization: Analyze the final conjugate to determine concentration, purity, and conjugation efficiency.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the use of PEG6 spacers in bioconjugation.
Caption: A generalized experimental workflow for creating a bioconjugate using a PEG6 linker.
Caption: How a PEG6 spacer mitigates steric hindrance to preserve binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. purepeg.com [purepeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biochempeg.com [biochempeg.com]
- 17. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Tr-PEG6 Derivatives and Related Compounds for Drug Development
Introduction
In the landscape of modern drug development, particularly in the fields of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of linker technology is paramount. Among the most versatile and effective linkers are those based on polyethylene glycol (PEG). This guide provides a detailed technical overview of , designed for researchers, scientists, and drug development professionals.
This compound (1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol) is a discrete hexaethylene glycol linker featuring a trityl (Tr) protecting group.[1] This structure offers a unique combination of properties: the PEG6 backbone enhances aqueous solubility and provides optimal spatial separation between conjugated moieties, while the trityl group offers a stable protecting group for the terminal hydroxyl, allowing for controlled, sequential synthesis.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the therapeutic properties of peptides, proteins, and small-molecule drugs.[2][] Benefits include enhanced solubility and stability, prolonged circulation time, and reduced immunogenicity.[][4][5]
This whitepaper will delve into the physicochemical characteristics of this compound, its primary applications in ADCs and PROTACs, relevant quantitative data, and detailed experimental protocols for its use in bioconjugation.
Core Compound Profile: this compound
Nomenclature and Structural Characteristics
This compound is a heterobifunctional linker with a well-defined, monodisperse structure.
-
Systematic Name: 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol[1]
-
CAS Number: 127999-16-0[1]
-
Molecular Formula: C₃₁H₄₀O₇[1]
-
Molecular Weight: 524.645 g/mol [1]
Its structure consists of three key components:
-
Trityl (Tr) Ether Group: A bulky, hydrophobic triphenylmethyl group that protects the terminal hydroxyl. It provides steric bulk that can be advantageous in purification steps and can be selectively removed under mild acidic conditions or via hydrogenolysis.[1]
-
Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic chain that enhances the aqueous solubility of the entire conjugate. In biological systems, it can reduce immunogenicity and improve pharmacokinetics.[1]
-
Terminal Hydroxyl Group: The reactive site for covalent attachment to payloads, proteins, or other molecules after deprotection of the trityl group.[1]
Data Presentation: Physicochemical and Pharmacokinetic Properties
Quantitative data is essential for understanding the behavior and potential of this compound in drug conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Predicted Value |
| Density (g/cm³) | 1.1 ± 0.1 | 1.125 ± 0.06 |
| Boiling Point (°C) | 630.1 ± 50.0 | 595.6 ± 45.0 |
| Flash Point (°C) | 334.9 ± 30.1 | - |
| LogP | 3.62 | - |
| Vapor Pressure (mmHg, 25°C) | 0.0 ± 1.9 | - |
Data sourced from Vulcanchem.[1] The slight disparity in boiling points may result from differences between experimental measurements and computational models.[1]
Table 2: Representative Pharmacokinetic (PK) Data of PEGylated Biotherapeutics
While specific PK data for a this compound conjugate is proprietary or not widely published, the following examples of other PEGylated drugs demonstrate the profound impact of PEGylation on pharmacokinetic profiles.
| Drug | Parameter | Pre-PEGylation Value | Post-PEGylation Value |
| Interferon-α (IFN-α) | Systemic Clearance (L/hr) | 6.6 - 29.2 | 2.5 - 5 (with 5 kDa linear PEG) |
| Recombinant Human IL-6 (rhIL-6) in rats | Elimination Half-life (t₁/₂Ke) | Not specified | 19.77 - 21.53 hours |
| Recombinant Human IL-6 (rhIL-6) in rats | Absorption Half-life (t₁/₂Ka) | Not specified | 10.44 - 11.37 hours |
| Recombinant Human IL-6 (rhIL-6) in rats | Time to Peak Concentration (t_peak) | Not specified | 20.51 - 21.96 hours |
| Recombinant Human IL-6 (rhIL-6) in rats | Excretion (Urine, 192h) | Not specified | 23.32% of dose |
| Recombinant Human IL-6 (rhIL-6) in rats | Excretion (Feces, 192h) | Not specified | < 6% of dose |
Applications in Drug Development
This compound and its derivatives are primarily used in the construction of complex therapeutic modalities where precise control over linker length and properties is critical.
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic payload to a monoclonal antibody (mAb). This compound can be used to create a stable, non-cleavable linker.[1] The PEG6 spacer extends the drug from the bulky antibody, which can reduce steric hindrance and improve the drug's ability to engage with its target.[1] Furthermore, the hydrophilic PEG chain helps mitigate the aggregation of ADCs carrying hydrophobic payloads.[1]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[] The PEG6 spacer in this compound derivatives provides the necessary flexibility and length to span the distance between the two proteins, while its hydrophilicity enhances the solubility and cell permeability of the overall PROTAC molecule.[1] One study noted a 40% improvement in the degradation efficiency of the BRD4 protein when a this compound linker was used compared to traditional alkyl-based linkers.[1]
Experimental Protocols
The following are generalized protocols for the synthesis, conjugation, and characterization of molecules using PEG6 linkers. Optimization of conditions such as stoichiometry, temperature, and reaction time is often required for specific substrates.[4]
Protocol 1: General Synthesis of a PEG6-Drug Conjugate
This protocol describes a general method for conjugating a PEG6 linker (with a suitable leaving group like mesylate, -Ms) to a drug containing a primary amine. The synthesis of a this compound derivative would first involve deprotection of the trityl group, followed by activation of the hydroxyl (e.g., mesylation) before conjugation.
Materials:
-
Amine-containing drug molecule
-
m-PEG6-Ms (or another activated PEG6 derivative)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)[9]
-
Non-nucleophilic base (e.g., DIPEA, TEA)[9]
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Dissolution: Under an inert atmosphere, dissolve the amine-containing drug in the anhydrous aprotic solvent.[4]
-
Reagent Addition: Add 1.1 to 1.5 molar excess of the activated PEG6 linker (e.g., m-PEG6-Ms) to the solution.[4]
-
Base Addition: Add a 2 to 3 molar excess of the non-nucleophilic base (e.g., DIPEA). This neutralizes the acid byproduct of the reaction.[4]
-
Reaction: Stir the mixture at room temperature for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by precipitating in cold diethyl ether or via column chromatography.[9][10]
Protocol 2: General Protocol for Protein PEGylation
This protocol outlines the steps for conjugating an activated PEG6 linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
Activated PEG6 linker (e.g., m-PEG6-Ms or NHS-PEG6-linker)
-
Reaction Buffer (e.g., PBS pH 7.4-8.0 or 50 mM sodium borate buffer pH 8.0-9.0)[9]
-
Quenching Solution (e.g., 1 M Tris or Glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))[9]
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[9]
-
Linker Preparation: Immediately before use, dissolve a 5- to 20-fold molar excess of the activated PEG6 linker in the reaction buffer.[9]
-
Conjugation: Add the linker solution to the protein solution with gentle stirring.[9]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Optimal conditions should be determined empirically.[9]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any unreacted linker.[11]
-
Purification: Purify the PEGylated protein from unreacted reagents and protein using SEC or IEX. The PEGylated conjugate will typically elute earlier than the unconjugated protein in SEC.[9][11]
Protocol 3: Characterization - In Vitro Drug Release Study
This protocol is for assessing the stability of a linker, particularly a cleavable one (e.g., a disulfide), but the methodology is adaptable for stability studies of non-cleavable linkers under different physiological conditions.
Materials:
-
Drug-loaded nanoparticles or ADC sample
-
Dialysis bag with a specific molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at different pH values, such as 7.4 and 5.5)[4]
-
Incubator with shaker set to 37°C
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Methodology:
-
Sample Preparation: Accurately measure a known quantity of the drug conjugate and place it inside the dialysis bag.[4]
-
Dialysis Setup: Seal the bag and immerse it in a known volume of the release medium (e.g., PBS, pH 7.4) in a sealed container.[12]
-
Incubation: Place the container in an incubator at 37°C with constant, gentle stirring.[4]
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.[12] Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the collected aliquots using a validated analytical method (e.g., HPLC) to determine the concentration of the released drug.[12]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.[12]
Conclusion
This compound and its related derivatives represent a class of highly valuable linkers for the development of sophisticated therapeutics. Their well-defined structure provides precise control over linker length, which is critical for optimizing the efficacy of ADCs and PROTACs.[2] The inherent properties of the PEG backbone—enhanced solubility, stability, and favorable pharmacokinetic profiles—address many of the challenges associated with delivering complex or hydrophobic drug molecules.[4] The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel conjugates. As targeted therapies continue to evolve, the rational design of linkers using versatile building blocks like this compound will remain a cornerstone of successful drug development.
References
- 1. This compound (141282-24-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 7. A multiple-dose pharmacokinetics of polyethylene glycol recombinant human interleukin-6 (PEG-rhIL-6) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tr-PEG6 Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a trityl-polyethylene glycol-6 (Tr-PEG6) linker in the development of antibody-drug conjugates (ADCs). The information presented here is intended to guide researchers through the conjugation, purification, and characterization of ADCs incorporating this non-cleavable linker technology.
Introduction to this compound Linkers in ADCs
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index.
The this compound linker is a non-cleavable linker that offers several advantages in ADC design. The hexa-polyethylene glycol (PEG6) spacer is a hydrophilic moiety that enhances the aqueous solubility of the ADC, which can be beneficial when working with hydrophobic payloads.[1] This increased hydrophilicity can help to mitigate aggregation, a common challenge in ADC development, particularly with high drug-to-antibody ratios (DAR).[1][2] The PEG spacer also increases the hydrodynamic radius of the ADC, which can lead to a longer plasma half-life by reducing renal clearance.[1]
Being non-cleavable, the this compound linker ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, minimizing off-target toxicity.[3] The release of the active drug relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell following internalization.[3] The trityl (Tr) group is a protecting group often used in synthesis, which would be removed to reveal a reactive handle for conjugation. For the purpose of these notes, we will assume the this compound linker is functionalized with an N-hydroxysuccinimide (NHS) ester for conjugation to lysine residues on the antibody.
Data Summary
The following tables summarize key quantitative data related to the impact of PEG linkers on ADC properties. This data is synthesized from various studies and is presented to illustrate general trends.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Length | Clearance Rate (Relative to no PEG) | Plasma Half-life | Reference |
| PEG4 | Moderate Reduction | Increased | [4] |
| PEG6 | Significant Reduction | Significantly Increased | [4] |
| PEG8 | Approaches that of the parental antibody | Maximized | [4] |
| PEG12 | Stable, low clearance | Maximized | [2][4] |
| PEG24 | Stable, low clearance | Maximized | [4] |
Table 2: Representative in vitro Cytotoxicity of ADCs with Varying PEG Linkers
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| ADC-No PEG | HER2+ | 1.5 | [1] |
| ADC-PEG4 | HER2+ | 2.1 | [1] |
| ADC-PEG8 | HER2+ | 2.5 | [1] |
| ADC-PEG12 | HER2+ | 3.0 | [1] |
Note: The effect of PEG linker length on cytotoxicity can be context-dependent and should be empirically determined for each ADC.
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of a cytotoxic payload to a monoclonal antibody using a this compound-NHS ester linker, followed by purification and characterization of the resulting ADC.
Protocol 1: Antibody-Drug Conjugation via Lysine Alkylation
This protocol describes the conjugation of a drug-linker construct to lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Drug-NHS ester (dissolved in DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous dimethyl sulfoxide (DMSO)
Methodology:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Warm the antibody solution to room temperature.
-
Add the this compound-Drug-NHS ester solution in DMSO to the antibody solution. A common starting point is a 5 to 10-fold molar excess of the linker-drug to the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-16 hours. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by purifying the ADC using a desalting column or size-exclusion chromatography (SEC).
-
The purified ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical techniques to characterize the purified ADC.
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of drug-loaded species.[3]
-
Procedure:
-
Inject the ADC sample onto a HIC column.
-
Elute the different ADC species using a reverse salt gradient. Species with a higher DAR are more hydrophobic and will elute later.[3]
-
The area of each peak corresponding to a specific DAR is integrated.
-
The average DAR is calculated by the weighted average of the different drug-loaded species.
-
-
Alternative Method: Mass Spectrometry (MS) can also be used to determine the DAR.[4] The ADC is analyzed under denaturing conditions, and the resulting mass spectrum shows a distribution of peaks corresponding to the antibody conjugated with different numbers of drug-linker molecules.[4]
2. Analysis of Aggregation:
-
Method: Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.[4]
-
Procedure:
-
Inject the ADC sample onto an SEC column.
-
The separation is based on the hydrodynamic radius of the molecules. Aggregates will elute earlier than the monomeric ADC.[4]
-
The percentage of aggregation is determined by the relative area of the high-molecular-weight species peaks compared to the total peak area.
-
3. In Vitro Plasma Stability Assay:
-
Method: This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release.[3]
-
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, capture the ADC using protein A affinity beads.
-
Elute the ADC and analyze by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker instability and payload loss.[3]
-
Visualizations
Caption: Experimental workflow for ADC development.
Caption: Mechanism of action for a non-cleavable ADC.
References
Application Notes and Protocols for the Use of Trifunctional PEG6 Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trivalent PROTACs and the Role of Branched PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that co-opts the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A conventional PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[2][4]
While linear linkers are commonly employed, branched or trifunctional linkers, such as those based on a hexaethylene glycol (PEG6) core, are emerging as a sophisticated strategy to enhance degradation efficacy. These branched linkers enable the synthesis of trivalent PROTACs, which can feature a 1:2 or 2:1 ratio of E3 ligase ligands to POI ligands. This multivalent approach can significantly increase the avidity and cooperativity of ternary complex formation, leading to more stable complexes, enhanced ubiquitination, and consequently, more potent and sustained protein degradation.[1][4] The PEG6 core, in particular, offers a balance of flexibility and hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[5][6]
Data Presentation: Quantitative Analysis of Trivalent PROTACs
The following table summarizes key quantitative data for a representative trivalent PROTAC, SIM1, which utilizes a branched linker to target the simultaneous degradation of two target protein molecules. This data highlights the potential for achieving picomolar degradation potency with this advanced PROTAC architecture.[4]
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| SIM1 | Two molecules of the target protein | VHL Ligand | Specific cancer cell line | ~0.005 | >95 | Demonstrates picomolar degradation potency due to the trivalent design.[4] |
| Bivalent PROTAC | One molecule of the target protein | VHL Ligand | Same cancer cell line | ~5 | ~90 | A comparable bivalent PROTAC for the same target, highlighting the enhanced potency of the trivalent approach.[4] |
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical workflow for the synthesis and validation of a trivalent PROTAC.
Caption: Logical flow illustrating how branched linkers can enhance PROTAC efficacy.
Experimental Protocols
Protocol 1: Synthesis of a Trivalent PROTAC (General Procedure)
This protocol outlines a general synthetic strategy for a trivalent PROTAC with two POI ligands and one E3 ligase ligand, based on a branched this compound core.[1][4]
Materials:
-
Trifunctional PEG6 core with two reactive groups for POI ligand attachment and one orthogonal-protected group for E3 ligase ligand attachment.
-
POI ligand with a suitable functional group for conjugation.
-
E3 ligase ligand with a suitable functional group for conjugation.
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA).
-
Deprotection reagents (specific to the protecting group used).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS).
Procedure:
-
Synthesis of the Branched Core:
-
Start with a commercially available or synthesized trifunctional core, such as 1,1,1-tris(hydroxymethyl)ethane.
-
Protect two of the three functional groups with an appropriate protecting group.
-
Functionalize the unprotected group to introduce the first part of the PEG6 linker.
-
Deprotect the other two functional groups and functionalize them to complete the branched this compound linker with reactive handles for POI ligand attachment and a protected handle for the E3 ligase ligand.[4]
-
-
Attachment of POI Ligands:
-
Dissolve the branched this compound linker (1.0 eq) in anhydrous DMF.
-
Add the POI ligand (2.2 eq), a coupling reagent like HATU (2.2 eq), and a base such as DIPEA (4.0 eq).[1]
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the di-POI-linker intermediate by flash column chromatography.
-
-
Deprotection of the E3 Ligase Ligand Attachment Point:
-
Dissolve the purified di-POI-linker intermediate in a suitable solvent.
-
Add the appropriate deprotection reagent (e.g., TFA for a Boc group).
-
Stir the reaction at room temperature until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and deprotection reagents under reduced pressure.
-
-
Attachment of the E3 Ligase Ligand:
-
Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF.
-
In a separate flask, activate the E3 ligase ligand (1.1 eq) with a coupling reagent.
-
Add the activated E3 ligase ligand to the intermediate solution along with a base.
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
-
Purification of the Final Trivalent PROTAC:
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol describes the standard method for quantifying the degradation of the target protein induced by the PROTAC.[4]
Materials:
-
Cell line expressing the target protein.
-
Trivalent PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the trivalent PROTAC (e.g., from 0.001 nM to 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols: Deprotection of the Trityl Group from Tr-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Tr) group is a widely used protecting group for primary alcohols due to its steric bulk and ease of removal under acidic conditions. In the context of PEGylation, Tr-PEG6 serves as a valuable building block, allowing for the controlled and stepwise assembly of more complex molecules. The deprotection of the trityl group to yield the free hydroxyl of PEG6 is a critical step in many synthetic routes, particularly in bioconjugation and drug delivery system development where PEG linkers are employed.
This document provides detailed protocols for the efficient removal of the trityl protecting group from this compound using common acidic reagents. It also outlines methods for monitoring the reaction progress and purifying the final product, hexaethylene glycol (PEG6-OH).
Deprotection Strategies
The removal of the trityl group is typically achieved through acid-catalyzed hydrolysis. The stability of the resulting trityl cation makes this process highly efficient. The choice of acid depends on the sensitivity of other functional groups in the molecule. For simple this compound deprotection, strong acids like trifluoroacetic acid (TFA) or milder acids such as formic acid can be employed.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound based on established literature for trityl group removal from primary alcohols.[1][2]
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 2 h | >95% | A common and highly efficient method. TFA is volatile and can be easily removed. |
| Formic Acid (88-97%) | Dioxane / Water | Room Temp. | 2 - 4 h | 90 - 95% | A milder alternative to TFA, suitable for more sensitive substrates.[1] |
| Acetic Acid (80%) | Water | 80 °C | 4 - 6 h | 85 - 90% | A weaker acid requiring elevated temperatures and longer reaction times. |
Experimental Protocols
Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the trityl group from this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
HPLC system with an appropriate detector (e.g., ELSD or CAD) for reaction monitoring and purity assessment.
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (5-10 equiv) dropwise at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM). The starting material (this compound) will have a higher Rf value than the deprotected product (PEG6-OH). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude PEG6-OH.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM (e.g., 0% to 15% methanol). The triphenylmethanol byproduct is less polar and will elute first.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield PEG6-OH as a colorless oil.
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and HPLC analysis.
Protocol 2: Deprotection of this compound using Formic Acid
This protocol offers a milder alternative to TFA for the deprotection of this compound.[1]
Materials:
-
This compound
-
Formic acid (88-97%)
-
Dioxane
-
Deionized water
-
Standard glassware for organic synthesis
-
Oil pump or high-vacuum line
-
Lyophilizer (optional)
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of dioxane in a round-bottom flask.
-
Add formic acid (a large excess, can be used as the solvent) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the formic acid and dioxane under high vacuum at room temperature. Co-evaporation with toluene can aid in the removal of residual formic acid.
-
The residue will contain the deprotected PEG6-OH and the insoluble triphenylmethanol byproduct.
-
Add deionized water to the residue and stir to dissolve the PEG6-OH.
-
Filter the aqueous solution to remove the insoluble triphenylmethanol.
-
Wash the solid triphenylmethanol with a small amount of water.
-
Combine the aqueous filtrates and remove the water by lyophilization or careful rotary evaporation to obtain pure PEG6-OH.
-
Characterize the final product by NMR and HPLC to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound using TFA.
Caption: Mechanism of acid-catalyzed deprotection of the trityl group.
References
Application Notes and Protocols for the Coupling of Trityl-PEG6 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl-PEG6 (Tr-PEG6) is a heterobifunctional linker commonly utilized in bioconjugation and drug delivery to connect molecules of interest, such as proteins, peptides, or small molecule drugs. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for a terminal functional group, typically a hydroxyl or an amine, on the hexaethylene glycol (PEG6) spacer. This configuration allows for selective deprotection and subsequent coupling, providing a versatile tool for the synthesis of complex bioconjugates. The hydrophilic PEG6 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
This document provides detailed protocols and reaction conditions for the deprotection of the trityl group and subsequent coupling of the activated PEG6 linker to various functional groups. The primary coupling strategies covered are amide bond formation, maleimide-thiol conjugation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".[1][2][3]
Deprotection of the Trityl Group
The trityl group is readily cleaved under acidic conditions to reveal the underlying functional group.[4][5] The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule.
Key Reaction Parameters for Trityl Deprotection:
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA)[4][5], Formic acid[4], HCl in an organic solvent[6] | TFA is a common and effective reagent for trityl deprotection. |
| Solvent | Dichloromethane (DCM)[7], Dioxane[4] | Anhydrous conditions are recommended. |
| Temperature | Room Temperature or 0 °C to Room Temperature[4] | The reaction is typically rapid at room temperature. |
| Reaction Time | 3 minutes to 2 hours[4][7] | Reaction progress can be monitored by TLC or LC-MS. |
| Scavengers | Triethylsilane (TES), 2-Methyl-2-butene[4] | Can be added to trap the reactive trityl cation and prevent side reactions. |
Coupling Chemistries for Deprotected PEG6 Linkers
Once the trityl group is removed, the exposed functional group (e.g., amine or hydroxyl) on the PEG6 linker is available for conjugation. The hydroxyl group can be further functionalized to introduce other reactive moieties. For the purpose of these protocols, we will assume the deprotection of a this compound-Amine to yield an Amino-PEG6 derivative for subsequent coupling.
Amide Bond Formation
The primary amine of the deprotected Amino-PEG6 can be coupled to a carboxylic acid-containing molecule using standard peptide coupling reagents.[8][9][10]
Summary of Reaction Conditions for Amide Coupling:
| Parameter | Condition | Molar Ratio (Coupling Reagent:Acid) | Molar Ratio (Base:Acid) |
| Coupling Reagents | HATU, HBTU[8], EDC with NHS[10][11] | 1.0 - 1.5 | - |
| Base | DIPEA[7][8], TEA[12] | - | 2.0 - 3.0 |
| Solvent | DMF[7][8], DCM[8] | - | - |
| Temperature | Room Temperature | - | - |
| Reaction Time | 2 - 24 hours[8][12] | - | - |
Maleimide-Thiol Conjugation
If the deprotected PEG6 linker is functionalized with a maleimide group (e.g., from a this compound-Maleimide precursor), it can be selectively coupled to a thiol-containing molecule, such as a cysteine residue in a peptide or protein.[13][14][15]
Summary of Reaction Conditions for Maleimide-Thiol Coupling:
| Parameter | Condition | Notes |
| pH | 6.5 - 7.5[13][15][16] | This pH range ensures selective reaction with thiols over amines. |
| Stoichiometry (Maleimide:Thiol) | 2:1 to 20:1[16] | An excess of the maleimide-PEG is used to drive the reaction. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES)[11][16] | Organic co-solvents like DMSO or DMF can be used to dissolve reagents. |
| Temperature | Room Temperature or 4 °C[16] | Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 30 minutes to overnight[16] | Reaction progress can be monitored by HPLC or mass spectrometry. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For "click chemistry" applications, a deprotected PEG6 linker functionalized with an azide or alkyne can be used.[1][17][18] The CuAAC reaction forms a stable triazole linkage.
Summary of Reaction Conditions for CuAAC:
| Parameter | Condition | Notes |
| Catalyst | CuSO₄ and a reducing agent (e.g., Sodium Ascorbate)[18] | A copper(I) source is required. |
| Ligand | THPTA[18] | A copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency. |
| Solvent | Aqueous buffers, DMSO, DMF[18] | The reaction is tolerant of a wide range of solvents. |
| Temperature | Room Temperature[18] | The reaction is typically fast at room temperature. |
| Reaction Time | 1 - 4 hours[18] | Reaction progress can be monitored by LC-MS. |
Experimental Protocols
Protocol 1: Deprotection of this compound-Amine
Objective: To remove the trityl protecting group to yield Amino-PEG6 for subsequent coupling.
Materials:
-
This compound-Amine
-
Trifluoroacetic acid (TFA)[5]
-
Dichloromethane (DCM), anhydrous[7]
-
Triethylsilane (TES) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound-Amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
If using a scavenger, add triethylsilane (1.2 eq).
-
Slowly add a solution of 20-50% TFA in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.[7]
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Amino-PEG6 product.[8]
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Amide Coupling of Amino-PEG6 to a Carboxylic Acid
Objective: To form a stable amide bond between the deprotected Amino-PEG6 and a molecule containing a carboxylic acid.
Materials:
-
Amino-PEG6 (from Protocol 1)
-
Carboxylic acid-functionalized molecule of interest
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)[8]
-
N,N-Diisopropylethylamine (DIPEA)[8]
-
Anhydrous Dimethylformamide (DMF)[8]
-
Standard laboratory glassware
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Add a solution of Amino-PEG6 (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[7]
-
Upon completion, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine to remove DMF and excess reagents.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final conjugate using an appropriate method, such as preparative HPLC.[8]
Visualizations
Caption: Workflow for the deprotection of a Trityl-PEG6 derivative.
Caption: General scheme for amide coupling of a deprotected Amino-PEG6.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. biochempeg.com [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Maleimide-thiol coupling of a bioactive peptide to an elastin-like protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
A Step-by-Step Guide to Tr-PEG6 Bioconjugation: Protocols and Applications
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy in drug development for enhancing the therapeutic properties of biomolecules.[1][2][] This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing stability, prolonging plasma half-life, enhancing solubility, and reducing immunogenicity.[1][2][4][5][6][7]
This guide focuses on bioconjugation using a specific type of linker: Tr-PEG6. The "Tr" refers to the trityl group, a bulky protecting group, and "PEG6" indicates a hexaethylene glycol spacer. The trityl group is typically used to protect a thiol (-SH) group, which is highly valuable for site-specific bioconjugation due to the relative rarity of free cysteine residues on protein surfaces.[1]
This document provides detailed protocols for a common this compound bioconjugation workflow, which involves two main stages:
-
Deprotection: Removal of the acid-labile trityl group to expose the reactive thiol.
-
Conjugation: Reaction of the newly freed thiol with a biomolecule, often one that has been functionalized with a thiol-reactive group like maleimide.
This approach allows for precise, site-specific modification, leading to more homogeneous and potent bioconjugates.[1][8]
Data Presentation: Quantitative Parameters for Reaction Optimization
The success of a bioconjugation reaction depends on the careful optimization of several parameters. The following tables summarize key quantitative data to consider during the deprotection and conjugation steps.
Table 1: Trityl Group Deprotection Conditions [9]
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds. A common starting point. |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA, useful for more sensitive substrates. |
| Iodine (0.1 M) | Dichloromethane (DCM) | Room Temp | 5 min | Variable | Used for simultaneous deprotection and disulfide bond formation. |
Table 2: Thiol-Maleimide Conjugation Reaction Parameters [2][10]
| Parameter | Recommended Range | Purpose |
| pH | 6.5 - 7.5 | Optimizes the Michael addition reaction while minimizing side reactions.[1] |
| Molar Excess of PEG-Linker | 5 to 20-fold | Drives the reaction towards completion.[2] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Reaction Time | 30 min - 4 hours | Should be optimized for the specific biomolecule. |
| Quenching Agent | Cysteine or β-mercaptoethanol | Reacts with excess maleimide to stop the reaction.[2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the deprotection of a this compound-SH linker and its subsequent conjugation to a maleimide-activated protein.
Protocol 1: Deprotection of this compound-SH (Acid-Catalyzed Cleavage)
This protocol describes the removal of the trityl protecting group from the PEG linker using Trifluoroacetic acid (TFA) to generate a reactive thiol (SH-PEG6).[9]
Materials:
-
This compound-SH linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Preparation: Dissolve the this compound-SH linker (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M under an inert atmosphere (nitrogen or argon).
-
Scavenger Addition: Add TIPS (1.0-1.2 equivalents) to the solution. TIPS acts as a scavenger to capture the released trityl cation, preventing side reactions.[11]
-
Deprotection Reaction: To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature.[9] The optimal amount of TFA should be determined empirically.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[9]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The crude deprotected SH-PEG6 linker can be purified by column chromatography on silica gel if necessary. The triphenylmethanol byproduct is typically easy to separate.[9]
-
For immediate use in the next step, co-evaporate the residue with a solvent like dioxane or toluene to ensure complete removal of residual acid.[9]
-
Protocol 2: Conjugation of SH-PEG6 to a Maleimide-Activated Biomolecule
This protocol details the site-specific conjugation of the deprotected SH-PEG6 linker to a protein containing a maleimide group. This reaction forms a stable thioether bond.[1][8]
Materials:
-
Deprotected SH-PEG6 linker (from Protocol 1)
-
Maleimide-activated protein (e.g., antibody, enzyme)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA. Buffer must be degassed.
-
Quenching Solution: 1 M N-acetylcysteine or cysteine in conjugation buffer.
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis equipment.[12][]
Step-by-Step Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL. The absence of other free thiols is critical.
-
Linker Preparation: Immediately before use, dissolve the purified SH-PEG6 linker in the conjugation buffer.
-
Conjugation Reaction:
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess unreacted maleimide groups.[2] Incubate for an additional 30 minutes at room temperature.
-
Purification:
-
Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine purity. Common methods include:
Visualization of Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical principles involved in this compound bioconjugation.
Caption: Experimental workflow for this compound bioconjugation.
Caption: Chemical principle of the two-step conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. creativepegworks.com [creativepegworks.com]
Application Note: Analytical Strategies for the Characterization of Tr-PEG6 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. This application note details a suite of analytical methods for the comprehensive characterization of small molecules conjugated to a short, discrete PEG linker, specifically a hexaethylene glycol (PEG6) moiety, and featuring a trityl (Tr) group. The trityl group, due to its hydrophobicity and UV activity, alongside the hydrophilic PEG6 linker, presents a unique combination that requires a multi-faceted analytical approach to confirm identity, purity, and quantity.
The methods described herein are essential for ensuring the quality, consistency, and safety of such conjugates, providing a robust framework for their inclusion in drug discovery and development pipelines. Key analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are covered.
Key Analytical Objectives
The primary goals for the characterization of Tr-PEG6 conjugates are:
-
Identity Confirmation: Verifying the correct molecular structure and mass of the conjugate.
-
Purity Assessment: Quantifying the percentage of the desired conjugate and identifying any impurities, such as starting materials or side-products.
-
Quantification: Accurately determining the concentration of the conjugate in solution.
-
Structural Elucidation: Confirming the covalent attachment points and the integrity of the Trityl and PEG6 moieties.
Analytical Techniques and Data
A combination of orthogonal analytical methods is recommended for a thorough characterization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of this compound conjugates. The hydrophobic trityl group provides strong retention on C18 columns, allowing for excellent separation from more polar impurities or unconjugated starting materials.
-
Purity Determination: The relative peak area of the main conjugate peak in the chromatogram is used to determine its purity.
-
Quantification: A calibration curve generated from a reference standard of known concentration allows for the accurate quantification of the conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an indispensable tool for confirming the identity of the conjugate and any impurities.[1][2]
-
Molecular Weight Confirmation: Electrospray ionization (ESI) is typically used to generate ions of the conjugate, and the resulting mass spectrum will show a peak corresponding to the molecular weight of the this compound conjugate.
-
Impurity Identification: The masses of minor peaks in the chromatogram can be analyzed to identify potential impurities, such as unreacted starting materials or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule, confirming the covalent linkages and the integrity of the different components of the conjugate.[3][4]
-
Structural Verification: ¹H NMR can be used to identify the characteristic signals of the trityl protons, the ethylene glycol repeating units of the PEG6 linker, and the parent molecule. The integration of these signals can confirm the ratio of the different components.[5][6]
-
Conjugation Site: 2D NMR techniques, such as HSQC and HMBC, can be employed to confirm the specific site of PEGylation on the parent molecule.
Summary of Analytical Data
The following table summarizes the expected quantitative data from the analysis of a hypothetical this compound-Drug conjugate.
| Analytical Method | Parameter | Expected Result | Purpose |
| RP-HPLC (UV 260 nm) | Retention Time (tR) | 12.5 min | Purity & Quantification |
| Purity | >98% | Quality Control | |
| LC-MS (ESI+) | [M+H]⁺ | Expected Mass ± 0.1 Da | Identity Confirmation |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | ~7.2-7.5 ppm (Trityl), ~3.6 ppm (PEG6) | Structural Verification |
| Integration Ratio | Consistent with structure | Stoichiometry |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Quantification
Objective: To determine the purity and concentration of a this compound conjugate.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample diluent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (for the trityl group)
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
For quantification, prepare a standard curve with at least five concentrations of a reference standard and perform a linear regression.
-
Protocol 2: LC-MS Method for Identity Confirmation
Objective: To confirm the molecular weight of the this compound conjugate.
Materials:
-
LC-MS system with an ESI source and a TOF or Orbitrap mass analyzer.[8][9]
-
The same column and mobile phases as the RP-HPLC method can often be used, but formic acid (0.1%) is preferred over TFA as it is more compatible with MS.
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the conjugate in the sample diluent.
-
LC-MS Conditions:
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the observed mass to the theoretical mass.
-
Protocol 3: ¹H NMR for Structural Verification
Objective: To confirm the chemical structure of the this compound conjugate.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify and integrate the characteristic peaks for the trityl group (aromatic region), the PEG6 chain (polyether region), and the parent molecule.
-
Confirm that the integration ratios match the expected number of protons for each part of the molecule.
-
Visualizations
Caption: Overall analytical workflow for this compound conjugate characterization.
Caption: Detailed workflow for RP-HPLC analysis.
References
- 1. enovatia.com [enovatia.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. eurolab.tr [eurolab.tr]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.cn]
- 9. sciex.com [sciex.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols: Tr-PEG6 in Targeted Drug Delivery
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. A promising strategy in this field involves the use of specialized nanocarriers to deliver therapeutic agents directly to the desired subcellular compartments. This document focuses on the applications of Triphenylphosphine-Polyethylene Glycol (TPP-PEG) conjugates in targeted drug delivery. While the specific term "Tr-PEG6" is not widely found in scientific literature, TPP-PEG serves as an exemplary and functionally analogous system, where "Tr" can be considered an abbreviation for the triphenylphosphine moiety responsible for mitochondrial targeting.
The triphenylphosphine cation is a lipophilic cation that accumulates in the mitochondria due to the large negative mitochondrial membrane potential. By conjugating TPP to a biocompatible polymer like polyethylene glycol (PEG), a versatile drug delivery platform can be created. The PEG component provides a hydrophilic shell, which can improve the pharmacokinetic properties of the nanocarrier, reduce clearance by the reticuloendothelial system, and enhance stability in biological fluids. This combination allows for the targeted delivery of a wide range of therapeutic agents, from chemotherapy drugs to antioxidants, directly to the mitochondria, which are crucial organelles in cell metabolism and apoptosis.
These application notes provide an overview of the use of TPP-PEG for targeted drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of TPP-PEG-based nanocarriers.
Data Presentation
The following tables summarize quantitative data from studies utilizing TPP-PEG-based nanoparticles for targeted drug delivery.
Table 1: Physicochemical Properties of Drug-Loaded TPP-PEG Nanoparticles
| Drug Delivered | Nanoparticle Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) | Reference |
| Coenzyme Q10 | PLGA-b-PEG-TPP | ~150 | +20 | 40 | [1] |
| Paclitaxel | Fe3O4-PEG | 12 | - | - | [2] |
| Paclitaxel | PF127-TPP-HA | ~135 | +13.2 | - | [3] |
| Curcumin | TPP-PEG-PCL | 17.3 ± 0.3 | +14.6 ± 2.6 | - | [4] |
Table 2: In Vitro Efficacy of TPP-PEG Nanoparticles
| Cell Line | Drug Delivered | IC50 Value (µg/mL) | Time Point (hours) | Reference |
| MCF-7 | Paclitaxel-loaded Fe3O4-PEG | 24 | 24 | [2] |
| MCF-7 | Paclitaxel-loaded Fe3O4-PEG | 16 | 48 | [2] |
| T47D | Paclitaxel-loaded Fe3O4-PEG | 31 | 24 | [2] |
| T47D | Paclitaxel-loaded Fe3O4-PEG | 21 | 48 | [2] |
Experimental Protocols
Protocol 1: Synthesis of TPP-PEG-Polymer Conjugate
This protocol describes a general method for synthesizing a TPP-PEG-polymer conjugate, such as TPP-PEG-PLGA, which can then be used to formulate nanoparticles.
Materials:
-
HOOC-PEG-OH (Heterobifunctional PEG with one carboxyl and one hydroxyl group)
-
(4-Carboxybutyl)triphenylphosphonium bromide (TPP-COOH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Poly(lactic-co-glycolic acid) (PLGA) with a terminal hydroxyl group
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer and stirring bar
-
Round bottom flasks
-
Standard glassware for organic synthesis
Procedure:
-
Activation of TPP-COOH:
-
Dissolve TPP-COOH (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to activate the carboxyl group of TPP.
-
-
Conjugation of TPP to PEG:
-
Dissolve HOOC-PEG-OH (1 equivalent) in anhydrous DCM.
-
Add the activated TPP-NHS ester solution dropwise to the PEG solution.
-
Add TEA (2 equivalents) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification of TPP-PEG-COOH:
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether three times.
-
Dry the product under vacuum.
-
-
Conjugation of TPP-PEG-COOH to PLGA:
-
Dissolve TPP-PEG-COOH (1.5 equivalents), PLGA-OH (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
-
Add DCC or EDC (1.5 equivalents) and stir at room temperature for 48 hours.
-
-
Final Purification:
-
Filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a small amount of DMF and dialyze against deionized water for 48 hours using a dialysis membrane.
-
Lyophilize the dialyzed solution to obtain the purified TPP-PEG-PLGA conjugate.
-
Characterization:
-
Confirm the structure of the conjugate using ¹H NMR and FT-IR spectroscopy.
Protocol 2: Preparation of Drug-Loaded TPP-PEG Nanoparticles
This protocol outlines the nanoprecipitation method for encapsulating a hydrophobic drug within TPP-PEG-polymer nanoparticles.[5]
Materials:
-
TPP-PEG-PLGA conjugate
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone or Acetonitrile (organic solvent)
-
Deionized water
-
Magnetic stirrer and stirring bar
-
Syringe pump
Procedure:
-
Dissolve the TPP-PEG-PLGA conjugate (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a suitable organic solvent (e.g., 1 mL of acetone).
-
Using a syringe pump, add the organic solution dropwise into deionized water (e.g., 10 mL) under moderate magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Centrifuge the nanoparticle suspension to remove any non-encapsulated drug aggregates (optional, depending on the drug's solubility).
-
Store the nanoparticle suspension at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Separate the nanoparticles from the aqueous phase by ultracentrifugation. Measure the amount of free drug in the supernatant using UV-Vis spectroscopy or HPLC. Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of a drug from TPP-PEG nanoparticles.
Materials:
-
Drug-loaded TPP-PEG nanoparticle suspension
-
Dialysis membrane (appropriate MWCO to retain nanoparticles but allow free drug to pass)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal/lysosomal conditions)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 or 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug release versus time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the cytotoxicity of drug-loaded TPP-PEG nanoparticles on cancer cells.[6]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Drug-loaded TPP-PEG nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubate the plates for another 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 5: Mitochondrial Co-localization Study
This protocol describes how to visualize the accumulation of TPP-PEG nanoparticles in mitochondria using confocal microscopy.[3][7][8][9]
Materials:
-
Fluorescently labeled TPP-PEG nanoparticles (e.g., encapsulating a fluorescent drug or conjugated with a fluorescent dye like FITC)
-
Cancer cell line
-
Confocal microscopy dishes or chamber slides
-
MitoTracker Red CMXRos (or another mitochondrial-specific fluorescent probe)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Seed cells onto confocal dishes or chamber slides and allow them to adhere for 24 hours.
-
Treat the cells with the fluorescently labeled TPP-PEG nanoparticles at a predetermined concentration and incubate for a specific period (e.g., 4, 12, or 24 hours).
-
In the last 30 minutes of incubation, add MitoTracker Red to the medium to stain the mitochondria, following the manufacturer's instructions.
-
Wash the cells three times with PBS to remove excess nanoparticles and dyes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the slides with an appropriate mounting medium.
-
Visualize the cells using a confocal microscope. The co-localization of the nanoparticle's fluorescence with the MitoTracker fluorescence (appearing as yellow/orange in the merged image) indicates mitochondrial targeting.
Mandatory Visualization
References
- 1. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of of Paclitaxel Loaded Fe3O4-PEG magnetite Nanoparticles on Cancer Cells [cell.ijbio.ir]
- 3. Tumor- and mitochondria-targeted nanoparticles eradicate drug resistant lung cancer through mitochondrial pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Chimeric nanoparticles for targeting mitochondria in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tris(2-carboxyethyl)phosphine-PEG6 (Tr-PEG6) Synthesis and Purification
Welcome to the technical support center for Tr-PEG6 synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound and related conjugates.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are the primary challenges in synthesizing a this compound conjugate?
The main challenges in synthesizing a this compound conjugate revolve around the reactivity of the tris(2-carboxyethyl)phosphine (TCEP) moiety. Key difficulties include:
-
Oxidation of the Phosphine: The trivalent phosphorus in TCEP is susceptible to oxidation to the corresponding phosphine oxide, especially during purification or under non-inert conditions.
-
Side Reactions: TCEP is a potent nucleophile and can react with certain electrophilic functional groups, which might be part of your PEG linker or target molecule. A notable example is its reaction with maleimides.[1][2][3]
-
Buffer Instability: TCEP can be unstable in certain buffers, particularly phosphate buffers at neutral pH, where it can degrade over time.[4][5]
Q2: I am seeing a low yield in my this compound conjugation reaction. What are the likely causes?
Low yields in this compound conjugation can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing the issue. Common causes include:
-
Oxidation of TCEP: If the TCEP moiety on your starting material has been oxidized, it will not be able to perform its intended function (e.g., as a reducing agent or a stable linker component).
-
Hydrolysis of PEG Linker: If you are using an activated PEG linker (e.g., an NHS ester), it may have hydrolyzed before reacting with your TCEP-containing molecule.
-
Suboptimal Reaction Conditions: The pH, temperature, and solvent can all significantly impact the reaction efficiency. For instance, if conjugating to an amine, the pH should be in the range of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic.[6]
-
Steric Hindrance: The bulky nature of the TCEP group or the PEG chain might sterically hinder the reactive sites.
Q3: Can I use maleimide chemistry in the presence of a TCEP moiety?
Caution is highly advised. While TCEP is often used to reduce disulfide bonds prior to maleimide conjugation, excess TCEP will react directly with the maleimide group.[1][2][3] This side reaction will consume both your TCEP reagent and your maleimide-functionalized molecule, leading to low or no yield of the desired product. If a TCEP moiety is part of your final desired structure, a maleimide-based conjugation strategy is generally not recommended. If TCEP is used as a reducing agent, it should be removed before the addition of the maleimide reagent.[1][2][7]
Purification
Q4: What are the most common methods for purifying this compound conjugates?
The choice of purification method depends on the properties of the conjugate and the impurities. Common techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying small molecule PEGylated compounds based on hydrophobicity.[7]
-
Size Exclusion Chromatography (SEC): SEC is useful for separating the desired conjugate from smaller impurities like unreacted starting materials or byproducts, based on differences in hydrodynamic volume.[8][9]
-
Ion Exchange Chromatography (IEX): Since this compound contains carboxylic acid groups from the TCEP moiety, IEX can be a very effective method for purification based on charge.[10]
Q5: I'm observing broad or tailing peaks during HPLC purification of my this compound conjugate. What can I do to improve peak shape?
Peak broadening and tailing are common when purifying PEGylated compounds. Potential causes and solutions include:
-
Secondary Interactions: The PEG chain can have secondary interactions with the stationary phase. Using a highly deactivated column or optimizing the mobile phase (e.g., adjusting the concentration of the organic solvent or the type of buffer) can help.
-
Slow Kinetics: The on-off rate of PEG molecules on the stationary phase can be slow. Increasing the column temperature may improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.
Q6: How can I confirm the purity and identity of my final this compound product?
A combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and identify any impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H, 13C, and particularly 31P NMR are useful for structural confirmation. 31P NMR is especially valuable for confirming that the phosphorus is in the desired trivalent state (phosphine) and has not been oxidized to the pentavalent state (phosphine oxide).
-
Analytical HPLC: To assess the purity of the final product.
Troubleshooting Guides
Low Synthesis Yield
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Oxidation of TCEP moiety | Ensure all synthesis steps are carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Analyze starting materials by 31P NMR to check for oxidation. |
| Hydrolysis of activated PEG linker (e.g., NHS ester) | Use anhydrous solvents. Prepare stock solutions of activated PEG linkers immediately before use. Avoid repeated freeze-thaw cycles of reagents.[6] | |
| Incorrect reaction pH | Optimize the pH of the reaction buffer for the specific conjugation chemistry. For amine acylation, a pH of 7.2-8.5 is generally optimal.[6] | |
| Interfering buffer components | Avoid buffers containing primary amines (e.g., Tris) if using NHS-ester chemistry.[6] TCEP is less stable in phosphate buffers at neutral pH; consider using HEPES or borate buffers.[4][11] | |
| Presence of multiple unexpected products | Side reaction of TCEP with functional groups | If using maleimides, TCEP will react. Choose an alternative, orthogonal chemistry. Be aware of potential reactions with other electrophiles. |
| Reaction at multiple sites | If conjugating to a larger molecule with multiple reactive sites, consider using a protecting group strategy to ensure site-specificity. |
Purification Issues
| Symptom | Possible Cause | Recommended Solution |
| Co-elution of product and starting materials | Insufficient resolution of the chromatography method | Optimize the gradient in RP-HPLC (e.g., make it shallower). For SEC, ensure there is a significant size difference between the product and impurities. Consider an orthogonal purification method (e.g., IEX followed by RP-HPLC).[7] |
| Low recovery of product after purification | Non-specific binding to the chromatography column | Equilibrate the column properly. Consider adding a small amount of organic modifier to the aqueous mobile phase to reduce non-specific binding. |
| Product instability during purification | Perform purification at a lower temperature (e.g., 4°C). Ensure the pH of the mobile phase is compatible with the stability of your conjugate. | |
| Presence of a peak corresponding to the oxidized product | Oxidation during purification or workup | Degas all purification buffers. Add an antioxidant to the buffers if compatible with your downstream application. Minimize exposure of fractions to air. |
Experimental Protocols & Methodologies
General Protocol for Monitoring TCEP Oxidation by 31P NMR
This protocol can be used to assess the stability of this compound or its precursors.
-
Sample Preparation: Prepare a solution of the TCEP-containing compound (e.g., 10-20 mg/mL) in the buffer of interest (e.g., PBS, Tris-HCl).
-
NMR Analysis: Acquire a 31P NMR spectrum of the sample immediately after preparation. This will serve as the t=0 time point. The chemical shift for TCEP is typically around -8 ppm, while its oxide (TCEPO) is around +48 ppm.
-
Incubation: Incubate the sample under the desired conditions (e.g., room temperature, exposed to air).
-
Time-Course Monitoring: Acquire subsequent 31P NMR spectra at various time points (e.g., 1, 4, 24, 48 hours).
-
Data Analysis: Integrate the peaks corresponding to TCEP and TCEPO to determine the percentage of oxidation over time.
Visualizations
Logical Workflow for Troubleshooting Low Synthesis Yield
References
- 1. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. TCEP - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
Technical Support Center: Optimizing Tr-PEG6 Conjugation Efficiency
Welcome to the technical support center for Tr-PEG6 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your PEGylation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation and what is its primary application?
A1: this compound conjugation is the process of covalently attaching a polyethylene glycol (PEG) molecule with six ethylene glycol units and a reactive "Tr" group to a biomolecule, typically a protein or peptide. The "Tr" group is often an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein to form a stable amide bond.[1] The primary goal of this modification, known as PEGylation, is to improve the therapeutic properties of the biomolecule, such as increasing its stability, solubility, and circulation half-life in the body, while also reducing its immunogenicity.[2][3][4]
Q2: What are the most critical parameters to control for a successful this compound-NHS ester conjugation?
A2: The success of the conjugation reaction is highly dependent on several key parameters. The most critical is the pH of the reaction buffer, which should ideally be in the range of 8.3-8.5 to balance the reactivity of the primary amines and the stability of the NHS ester.[5][6] Other crucial factors to optimize include the molar ratio of the this compound reagent to the protein, the reaction time , and the temperature .[7][8]
Q3: What type of buffer should I use for the conjugation reaction?
A3: It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer.[6][9] Buffers containing Tris or glycine should be avoided in the conjugation step.[5][9]
Q4: How can I determine the degree of PEGylation of my protein?
A4: The degree of PEGylation (the number of PEG molecules attached to a single protein molecule) can be determined using several analytical techniques. Common methods include SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein, size-exclusion chromatography (SEC), and mass spectrometry, which provides a precise measurement of the conjugate's molecular weight.[10][11]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
-
Possible Cause: The pH of your reaction buffer may be too low, resulting in the protonation of the primary amines on your protein, making them less reactive.[1][12] Conversely, a pH that is too high can lead to rapid hydrolysis of the this compound-NHS ester, rendering it inactive before it can react with your protein.[1][12]
-
Recommended Solution: Optimize the reaction pH by performing small-scale pilot reactions within the range of pH 7.5 to 8.5.[1] The optimal pH for NHS ester conjugations is typically between 8.3 and 8.5.[5][6]
-
Possible Cause: The this compound reagent may have been degraded by moisture.[13]
-
Recommended Solution: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[9][13] Prepare the stock solution of the this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use.[5][6]
-
Possible Cause: The molar ratio of the this compound reagent to your protein is too low.[2]
-
Recommended Solution: Increase the molar excess of the this compound reagent. A common starting point is a 5:1 to 20:1 molar ratio of PEG to protein.[7] It is advisable to test a range of ratios to find the optimal condition for your specific protein.[13]
Issue 2: High Degree of Polydispersity (Multiple PEG Chains Attached)
-
Possible Cause: The molar ratio of this compound to your protein is too high, leading to the modification of multiple primary amine sites.[13]
-
Recommended Solution: Reduce the molar ratio of the this compound reagent to the protein. This is the most direct way to control the extent of PEGylation.[13]
-
Possible Cause: A prolonged reaction time may allow for the modification of less reactive sites.[13]
-
Recommended Solution: Optimize the reaction time by taking aliquots at different time points and analyzing the degree of PEGylation. Typical reaction times are 2-4 hours at room temperature or overnight at 4°C.[13]
Issue 3: Protein Aggregation During or After Conjugation
-
Possible Cause: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[2]
-
Recommended Solution: Try performing the reaction at a lower protein concentration.[2]
-
Possible Cause: The conjugation process may expose hydrophobic patches on the protein surface, leading to aggregation.
-
Recommended Solution: Consider adding stabilizing excipients to the reaction buffer, such as sucrose (5-10% w/v) or arginine (50-100 mM).[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of key parameters on this compound conjugation efficiency.
Table 1: Effect of pH on NHS Ester Conjugation
| pH | Amine Reactivity | NHS Ester Hydrolysis | Recommended Use |
| < 7.0 | Low | Low | Suboptimal for conjugation due to protonated amines.[1][12] |
| 7.0 - 8.0 | Moderate | Moderate | A reasonable starting point for optimization.[7] |
| 8.0 - 8.5 | High | Increasing | Optimal range for efficient conjugation.[5][6] |
| > 8.5 | High | High | Increased risk of rapid NHS ester hydrolysis, leading to lower yields.[12] |
Table 2: Recommended Molar Ratios of PEG-NHS Ester to Protein
| Desired Degree of PEGylation | Recommended Molar Ratio (PEG:Protein) | Expected Outcome |
| Low / Mono-PEGylation | 1:1 to 5:1 | Ideal for applications where minimal modification is desired to preserve activity.[7] |
| Moderate PEGylation | 5:1 to 20:1 | A common starting range to achieve a balance between efficiency and aggregation.[7] |
| High / Multi-PEGylation | > 20:1 | Suitable for applications where a high degree of modification is the goal.[7] |
Experimental Protocols
Protocol 1: General Procedure for this compound-NHS Ester Conjugation to a Protein
Materials:
-
Protein of interest
-
This compound-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[13]
-
Purification system (e.g., size-exclusion chromatography column)[]
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-5 mg/mL.[13]
-
This compound-NHS Ester Preparation: Allow the vial of this compound-NHS ester to warm to room temperature before opening.[13] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).[13]
-
Conjugation Reaction: Add the calculated volume of the this compound-NHS ester stock solution to the stirred protein solution to achieve the desired molar excess.[15] Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid protein denaturation.[13]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.[13]
-
Purification: Remove unreacted PEG and byproducts using a suitable purification method such as size-exclusion chromatography or dialysis against an appropriate storage buffer.[][16]
-
Analysis: Characterize the purified conjugate using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to determine the degree of PEGylation and purity.[10][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Tr-PEG6 Reactions
Welcome to the Technical Support Center for Tr-PEG6 reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in my this compound conjugation reaction?
Low yields in this compound reactions can typically be attributed to one or more of the following factors:
-
Poor Reagent Quality or Degradation: The this compound reagent may have degraded due to improper storage, particularly exposure to moisture. The molecule to be conjugated may also be of insufficient purity or have degraded.
-
Inefficient Coupling/Conjugation: The reaction between the this compound and your target molecule may be incomplete. This can be due to suboptimal reaction conditions, inappropriate coupling agents, or stoichiometry.
-
Problems with Trityl Group Deprotection: If a deprotection step is required to expose a reactive group for subsequent reactions, incomplete removal of the trityl group is a common cause of low yield.
-
Competing Side Reactions: Undesired reactions can consume starting materials or the desired product. These can include hydrolysis of activated esters or reactions with non-target functional groups.[1][2]
-
Product Loss During Purification: The desired PEGylated product may be lost during workup and purification steps, especially if it has similar physicochemical properties to byproducts or unreacted starting materials.[3]
Q2: My Trityl deprotection step seems to be the issue. What could be going wrong?
The trityl (Trt) group is acid-labile, and issues with its removal can significantly impact overall yield.[4]
-
Incomplete Deprotection: The acidic conditions may be too mild, or the reaction time too short, leading to unreacted trityl-protected material. Monitoring the reaction via TLC or LC-MS is crucial to ensure completion.[2]
-
Side Reactions During Cleavage: The trityl cation formed during acidic cleavage can cause side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan.[5] The use of scavengers, such as triisopropylsilane (TIS), is often recommended to trap the trityl cation.[4]
-
Re-attachment of the Trityl Group: In some cases, the cleaved trityl cation can re-attach to the desired product at a different location if not properly scavenged.
Q3: How can I optimize the coupling reaction between this compound and my molecule?
Optimizing the coupling reaction is critical for maximizing yield.
-
Stoichiometry: A molar excess of the this compound reagent is often used to drive the reaction to completion. A good starting point is a 5:1 to 20:1 molar ratio of PEG to the target molecule, though the optimal ratio should be determined empirically.[6]
-
Reaction Conditions: Factors such as pH, temperature, and solvent play a crucial role. For reactions involving primary amines, a pH of 7.2-8.5 is generally recommended to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of activated esters.[1][7]
-
Activation of Carboxylic Acids: If the this compound derivative has a carboxylic acid that needs to be coupled to an amine, it must first be activated. Common activating agents include carbodiimides like EDC in combination with NHS or sulfo-NHS.[1]
Q4: What are some common side reactions to be aware of in this compound chemistry?
Several side reactions can reduce the yield of the desired product.
-
Hydrolysis: Activated esters (e.g., NHS esters) are susceptible to hydrolysis in aqueous solutions, which increases at higher pH. This converts the activated group back to a carboxylic acid, rendering it unreactive towards amines.[1]
-
Reaction with Buffers: Buffers containing primary amines, such as Tris, are incompatible with NHS-ester chemistry as they will compete for the activated ester.[8]
-
Formation of Piperidine Adducts: If Fmoc chemistry is used in conjunction with a C-terminal cysteine protected with a trityl group, the piperidine used for Fmoc deprotection can lead to the formation of a 3-(1-piperidinyl)alanine side product.[4]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Reactions
| Symptom | Potential Cause | Recommended Action |
| Low or no product formation | Inactive or degraded this compound reagent | Use a fresh, high-purity batch of this compound. Ensure proper storage conditions (e.g., -20°C, desiccated). |
| Suboptimal reaction conditions | Optimize pH, temperature, and reaction time. Use anhydrous solvents where appropriate.[3][9] | |
| Inefficient coupling | Increase the molar excess of the this compound reagent. Use appropriate coupling agents (e.g., HATU, EDC/NHS).[2][6] | |
| Significant amount of starting material remains after deprotection | Incomplete trityl deprotection | Increase the concentration of the acid (e.g., TFA) or the reaction time. Monitor the reaction by TLC or LC-MS.[2] |
| Presence of unexpected byproducts | Side reactions during deprotection | Add a scavenger like triisopropylsilane (TIS) to the cleavage cocktail to trap the trityl cation.[4] |
| Hydrolysis of activated esters | Perform the reaction at a slightly lower pH (7.2-7.5) and use fresh, anhydrous reagents.[7] | |
| Reaction with buffer components | Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer.[8] | |
| Product loss during purification | Similar properties of product and impurities | Optimize the purification method (e.g., change chromatography resin, adjust elution gradient).[3] |
Table 2: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| pH (for amine coupling) | 7.2 - 8.5 | Balances amine nucleophilicity with the stability of activated esters.[1][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce side reactions, while room temperature increases the reaction rate.[10] |
| Molar Ratio (PEG:Target) | 5:1 to 20:1 | A molar excess of the PEG reagent helps to drive the reaction to completion.[6] |
| Solvent | Anhydrous DMF or DMSO | Good for dissolving both the PEG reagent and many target molecules.[3] |
Experimental Protocols
Protocol 1: General Procedure for Trityl Deprotection
-
Preparation: Dissolve the trityl-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5). The TIS acts as a scavenger for the trityl cation.
-
Deprotection Reaction: Add the cleavage cocktail to the solution of the trityl-protected compound. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The crude deprotected product can then be purified or used directly in the next step.
Protocol 2: General Procedure for Coupling of an Activated this compound-Acid to a Primary Amine
-
Activation of this compound-Acid:
-
Dissolve the this compound-acid (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents) in anhydrous DMF.
-
Add the HATU/DIPEA solution to the this compound-acid solution and stir at room temperature for 15-30 minutes to form the active ester.[9]
-
-
Coupling Reaction:
-
Dissolve the amine-containing substrate in anhydrous DMF.
-
Add the activated this compound solution dropwise to the substrate solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.[9]
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, a quenching solution (e.g., a small amine like glycine) can be added to consume any unreacted activated PEG.
-
-
Purification: Purify the conjugate using an appropriate chromatographic method, such as size-exclusion or reverse-phase chromatography.
Mandatory Visualization
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Trastuzumab-PEG6 ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Trastuzumab-PEG6 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in Trastuzumab-PEG6 ADCs?
A1: Aggregation of Trastuzumab-PEG6 ADCs is a multifaceted issue stemming from several factors:
-
Increased Hydrophobicity: The conjugation of a hydrophobic payload to Trastuzumab is a primary driver of aggregation.[1][2] These hydrophobic moieties can create patches on the antibody surface, leading to intermolecular interactions and self-association.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally increases the overall hydrophobicity of the ADC, thereby elevating the propensity for aggregation.[3][4]
-
Unfavorable Formulation Conditions: The stability of your ADC is highly dependent on the formulation.[4] Aggregation is more likely to occur if the buffer pH is near the isoelectric point (pI) of the antibody, where it has a net neutral charge.[1][4] Inappropriate ionic strength can also contribute to instability.[3]
-
Environmental and Physical Stress: Exposure to thermal stress, multiple freeze-thaw cycles, and mechanical stress (e.g., agitation during manufacturing) can denature the antibody component of the ADC, leading to aggregation.[4] Some payloads are also sensitive to light, which can cause degradation and subsequent aggregation.[3]
-
Conjugation Chemistry: The process of attaching the linker and payload can sometimes alter the conformational stability of Trastuzumab, making it more prone to aggregation.[3]
Q2: How does the PEG6 linker help in preventing aggregation?
A2: The polyethylene glycol (PEG) linker, specifically a 6-unit PEG chain in this case, plays a crucial role in mitigating aggregation through two main mechanisms:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer. Its incorporation into the linker counteracts the hydrophobicity of the payload, thereby improving the overall solubility of the Trastuzumab-PEG6 ADC in aqueous solutions.[4]
-
Steric Hindrance: The flexible PEG6 chain forms a hydrophilic "shield" or "cloud" around the hydrophobic payload.[4] This steric hindrance physically obstructs the close approach of ADC molecules, preventing the hydrophobic interactions that lead to aggregation.[3]
Q3: How does the length of the PEG linker impact the stability and efficacy of a Trastuzumab ADC?
A3: The length of the PEG linker is a critical design parameter that requires a balance between stability and efficacy. Longer PEG chains generally offer better protection against aggregation by more effectively masking the hydrophobic payload.[5] However, an excessively long PEG chain could potentially interfere with the binding of Trastuzumab to its target antigen or hinder the release of the payload within the target cell.[6] The optimal PEG length is a trade-off between enhancing solubility and maintaining potent biological activity.[5]
Q4: What are the consequences of Trastuzumab-PEG6 ADC aggregation?
A4: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may exhibit altered binding affinity for the target antigen and can be cleared more rapidly from circulation, leading to decreased therapeutic efficacy.[3][7]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs).[3][7]
-
Off-Target Toxicity: Aggregates can be non-specifically taken up by cells of the reticuloendothelial system, which can result in off-target toxicity.[5]
-
Manufacturing and Stability Challenges: Aggregation can cause product loss during purification and can shorten the shelf-life of the final drug product.[3][7]
Troubleshooting Guides
Issue 1: Significant Aggregation Observed Immediately After Conjugation
Symptom: Your Size Exclusion Chromatography (SEC) analysis reveals a high percentage of high molecular weight species (HMWS) immediately following the conjugation and purification steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate ADC aggregation.
Detailed Steps:
-
Review Conjugation Conditions:
-
pH: Ensure the pH of the conjugation buffer is not close to the isoelectric point (pI) of Trastuzumab, as this minimizes electrostatic repulsion between molecules.[1]
-
Temperature: Consider running the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation.[3]
-
Solvent: If an organic co-solvent is used to dissolve the linker-payload, add it slowly and with gentle mixing to avoid localized high concentrations that can cause precipitation.[3]
-
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Modify Linker Design:
-
If aggregation persists, consider a linker with a longer PEG chain (e.g., PEG8 or PEG12) to provide more effective shielding of the hydrophobic payload.[8]
-
-
Re-evaluate Antibody Stability:
-
Not all antibody preparations are equally stable. If possible, screen different batches or clones of Trastuzumab for their inherent propensity to aggregate upon conjugation.[7]
-
Issue 2: Gradual Increase in Aggregation During Storage
Symptom: Your Trastuzumab-PEG6 ADC is initially pure, but you observe a progressive increase in HMWS over time during storage, as monitored by SEC or Dynamic Light Scattering (DLS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual ADC aggregation.
Detailed Steps:
-
Optimize Formulation Buffer:
-
pH Screening: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability.
-
Buffer Type: Evaluate different buffer systems (e.g., histidine, citrate) as the choice of buffer can influence protein stability.
-
Ionic Strength: Modulate the ionic strength of the buffer with salts like NaCl, as this can affect protein-protein interactions.[5]
-
-
Evaluate Stabilizing Excipients:
-
Sugars/Polyols: Incorporate sugars like sucrose or trehalose to act as cryo- and lyoprotectants and stabilize the protein structure.[2]
-
Surfactants: Add non-ionic surfactants such as Polysorbate 20 or 80 to prevent surface-induced aggregation.[2][9]
-
Amino Acids: Amino acids like arginine and glycine can help to reduce protein-protein interactions.[3]
-
-
Review Storage Conditions:
-
Freeze-Thaw Stability: Perform freeze-thaw studies to assess the impact of freezing and thawing on ADC aggregation. If aggregation increases, consider storing the ADC in a liquid formulation at 2-8°C or optimizing the freezing/thawing protocol. Aliquoting samples into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[4]
-
Temperature: Determine the optimal storage temperature for long-term stability. For liquid formulations, this is typically 2-8°C.[3] For extended storage, lyophilization should be considered.[3][10]
-
Data Presentation
Table 1: Influence of PEG Linker Length on Trastuzumab ADC Aggregation
| ADC Construct | Linker | Drug-to-Antibody Ratio (DAR) | % Aggregation (as dimer) | Reference |
| Trastuzumab-vc-PBD | PEG4 | 2.5 | 4.1% | [3] |
| Trastuzumab-vc-PBD | PEG8 | 2.5 | 2.8% | [3] |
Table 2: Formulation Excipients to Mitigate ADC Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose | Act as cryo- and lyoprotectants, stabilize protein structure.[2] | 5-10% |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation.[2] | 0.01-0.1% |
| Amino Acids | Arginine, Glycine | Reduce protein-protein interactions.[3] | 25-250 mM |
Experimental Protocols
Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To separate and quantify monomers, aggregates (dimers and higher molecular weight species), and fragments of a Trastuzumab-PEG6 ADC based on their hydrodynamic size.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).[3][11]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol or acetonitrile may be necessary to reduce secondary interactions with the column stationary phase.[3]
-
Trastuzumab-PEG6 ADC sample.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for a standard HPLC column) until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the Trastuzumab-PEG6 ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Run the separation under isocratic conditions (constant mobile phase composition and flow rate).
-
Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Analysis:
-
Integrate the peak areas of the different species (aggregates, monomer, fragments).
-
Calculate the percentage of each species relative to the total peak area to quantify the level of aggregation and fragmentation.
-
Visualization of Key Concepts
Caption: Logical relationships between PEG linker properties and ADC performance.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Effect of formulation composition on trastuzumab stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Conjugation of Emtansine Onto Trastuzumab Promotes Aggregation of the Antibody-Drug Conjugate by Reducing Repulsive Electrostatic Interactions and Increasing Hydrophobic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Scaling Up Tr-PEG6 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Tr-PEG6 production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound production from a lab to a pilot or manufacturing scale?
Scaling up the production of this compound, a bifunctional PEG6 linker, presents several common challenges. These can be broadly categorized into issues related to process optimization and reproducibility, regulatory compliance, supply chain management, and cost control.[1] A primary difficulty is ensuring that a process optimized at a smaller scale remains consistent and delivers a product of the same quality and yield when volumes are increased.[1] This is often due to variations in equipment, mixing efficiency, and heat transfer between small and large reaction vessels.[1]
Q2: How does scaling up impact the purity profile of this compound?
The purity profile of this compound can be significantly affected by scaling up. Inefficient mixing in larger reactors can lead to localized high concentrations of reactants, potentially increasing the formation of side products and impurities.[2] Furthermore, temperature gradients within a large vessel can affect reaction kinetics and lead to the formation of degradation products. Purification methods that work well at a lab scale, such as flash column chromatography, may become less efficient and more costly at a larger scale, necessitating the development of new purification strategies.[3]
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?
Critical process parameters that require careful monitoring and control during scale-up include reaction temperature, pH, mixing speed, reaction time, and the molar ratio of reactants.[2] Even small deviations in these parameters can have a more pronounced impact at a larger scale.[2] Implementing Process Analytical Technology (PAT) can be beneficial for real-time monitoring of these parameters to ensure consistency and detect any deviations early.[1]
Troubleshooting Guides
Section 1: Synthesis and Reaction Issues
Issue: Lower than expected yield after scaling up the reaction.
| Potential Cause | Troubleshooting/Solution |
| Inefficient Mixing | In larger reaction vessels, inadequate mixing can lead to poor reaction kinetics. Ensure the agitation system (e.g., overhead stirrer) is appropriately sized for the vessel and provides homogenous mixing. The mixing speed should be optimized to ensure homogeneity without causing excessive foaming.[2] |
| Poor Temperature Control | Larger volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. This can lead to hot spots or difficulty in maintaining the optimal reaction temperature. Use a reactor with a jacketed cooling/heating system and ensure the heat transfer fluid is circulating effectively. |
| Suboptimal Reagent Addition | The rate of addition of critical reagents can significantly impact the reaction. A reagent added too quickly can lead to localized high concentrations and side reactions. Consider a controlled addition strategy, such as using a syringe pump or a peristaltic pump for gradual addition. |
| Variability in Raw Material Quality | The quality and purity of starting materials can have a larger impact at scale.[2] Implement rigorous quality control testing for all incoming raw materials to ensure consistency.[2] |
Issue: Increased levels of impurities or side products.
| Potential Cause | Troubleshooting/Solution |
| Localized Concentrations | As mentioned, poor mixing can lead to side reactions. Optimize the mixing parameters as described above.[2] |
| Longer Reaction Times | At a larger scale, reactions may take longer to reach completion, or extended reaction times may be used to try and increase yield, which can lead to the formation of degradation products. Perform time-course studies at a smaller scale to determine the optimal reaction time and avoid unnecessarily long reaction periods.[2] |
| Atmospheric Contamination | Larger scale reactions may have more headspace or a greater chance of atmospheric contamination (e.g., moisture, oxygen) if not properly controlled. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
Section 2: Purification Challenges
Issue: Difficulty in purifying this compound at a larger scale.
| Potential Cause | Troubleshooting/Solution |
| Chromatography Method Not Scalable | Methods like preparative HPLC that are effective at the lab scale can be prohibitively expensive and time-consuming for large quantities.[5] Consider alternative purification techniques such as crystallization, tangential flow filtration (TFF), or using more cost-effective chromatography resins. Low-pressure cation-exchange chromatography has been used as an alternative to HPLC for large-scale purification of PEG-peptides.[5] |
| Product Precipitation | The solubility of this compound may change with concentration. High concentrations during purification can lead to precipitation. It may be necessary to work at a slightly lower concentration and increase the processing volume.[2] |
| Co-elution of Impurities | Impurities with similar physicochemical properties to this compound may be difficult to separate. Re-optimize the purification method, for example, by changing the mobile phase composition, gradient, or stationary phase in chromatography. |
Section 3: Quality Control and Analysis
Issue: Inconsistent batch-to-batch quality of this compound.
| Potential Cause | Troubleshooting/Solution |
| Lack of Process Control | Minor variations in process parameters can lead to significant differences in product quality at scale.[2] Implement strict Standard Operating Procedures (SOPs) and utilize real-time monitoring to ensure all critical process parameters are tightly controlled.[1][2] |
| Analytical Method Variability | The analytical methods used for quality control may not be robust enough for the range of concentrations or potential impurities encountered at scale. Validate all analytical methods (e.g., HPLC, LC-MS) for linearity, accuracy, precision, and robustness. |
| Improper Storage and Handling | The stability of this compound can be affected by storage conditions. Ensure that the final product is stored under appropriate conditions (e.g., temperature, humidity, light exposure) and that these conditions are maintained throughout the supply chain. |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Amide Coupling Reaction
This protocol describes a general method for coupling an amine-containing molecule to a carboxylic acid-functionalized this compound linker at a larger scale.
-
Reagent Preparation :
-
Dissolve the carboxylic acid-functionalized this compound in anhydrous Dimethylformamide (DMF) in a suitably sized reactor under a nitrogen atmosphere.[4]
-
In a separate vessel, prepare a solution of the coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) in anhydrous DMF.[4]
-
In a third vessel, dissolve the amine-functionalized molecule in anhydrous DMF.[4]
-
-
Activation :
-
Coupling :
-
Slowly add the amine-functionalized molecule solution to the activated this compound mixture.
-
Stir the reaction at room temperature and monitor the progress by a suitable analytical method such as LC-MS.[4]
-
-
Work-up :
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer sequentially with an aqueous solution (e.g., 5% LiCl solution, saturated NaHCO3 solution, and brine).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification :
-
Purify the crude product using a scalable method such as crystallization or column chromatography with a suitable stationary phase.[4]
-
Visualizations
Caption: A simplified diagram of a possible synthetic pathway for a this compound derivative.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved large-scale synthesis of PEG-peptides for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tr-PEG6 Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of Trityl-protected hexaethylene glycol (Tr-PEG6).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during this compound deprotection?
A1: The primary cause of side reactions is the formation of a stable and highly reactive trityl cation (Tr+) upon cleavage of the trityl protecting group under acidic conditions. This electrophilic species can react with nucleophilic functional groups on your molecule of interest, leading to undesired alkylation byproducts.
Q2: What are scavengers and why are they essential for this compound deprotection?
A2: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive trityl cation. By reacting with the trityl cation at a much faster rate than the target molecule, they prevent it from causing unwanted side reactions, thus ensuring a cleaner product profile and higher yield of the desired deprotected PEG6 linker.[1]
Q3: What are the most common scavengers used for trityl deprotection?
A3: Common and effective scavengers for trapping the trityl cation include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). TIS is highly effective at reducing the trityl cation. Water can also act as a scavenger by converting the trityl cation to triphenylcarbinol. EDT is a potent scavenger, particularly useful if other sensitive functional groups are present.
Q4: Can the PEG6 linker itself degrade under the acidic conditions used for deprotection?
A4: The poly(ethylene glycol) backbone, consisting of repeating ethylene oxide units, is generally stable under the standard acidic conditions (e.g., trifluoroacetic acid) used for trityl deprotection. However, prolonged exposure to very strong acids or high temperatures should be avoided as it can potentially lead to degradation of ether linkages.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the deprotection reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (this compound) and the appearance of the deprotected product.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the deprotection of this compound.
Issue 1: Incomplete Deprotection
-
Symptom: Analytical data (e.g., HPLC, LC-MS) shows a significant amount of the this compound starting material remaining after the reaction.
-
Possible Causes & Solutions:
-
Insufficient Reaction Time: Deprotection may be kinetically slow.
-
Solution: Extend the reaction time and continue to monitor the reaction's progress. For some substrates, deprotection can take 2-4 hours or longer at room temperature.[2]
-
-
Inadequate Acid Concentration: The concentration of trifluoroacetic acid (TFA) may be too low for efficient cleavage.
-
Solution: Ensure that the TFA concentration is sufficient. A common starting point is 50% TFA in a solvent like dichloromethane (DCM). If the reaction is sluggish, a higher concentration (e.g., 95% TFA) can be used.
-
-
Steric Hindrance: The accessibility of the trityl group may be limited in complex molecules.
-
Solution: While less common for a simple this compound linker, if it is attached to a larger molecule, gentle heating (e.g., to 40°C) may be considered, but this should be done with caution to avoid potential side reactions.
-
-
Issue 2: Formation of Unexpected Side Products
-
Symptom: HPLC or LC-MS analysis reveals the presence of unexpected peaks, often with a mass corresponding to the product plus a trityl group attached at an unintended location.
-
Possible Cause & Solution:
-
Insufficient Scavenging of the Trityl Cation: The primary cause is the reaction of the liberated trityl cation with nucleophilic sites on the target molecule.
-
Solution: The most effective way to prevent this is to include an appropriate scavenger in the deprotection cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
-
Quantitative Data Summary
The choice of scavenger cocktail is critical for achieving a high yield and purity of the deprotected product. The following table provides a summary of expected outcomes with different scavenger systems for the deprotection of a model this compound compound.
| Deprotection Cocktail (v/v/v) | Reaction Time (hr) | Expected Product Yield (%) | Purity by HPLC (%) | Notes |
| 95% TFA / 5% H₂O | 2 | ~80-85% | ~85% | Risk of re-tritylation and other side products due to suboptimal scavenging. |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | >95% | >98% | Highly effective at scavenging the trityl cation, leading to a clean reaction profile.[2] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 2-4 | >90% | >95% | A robust cocktail, especially for substrates with other sensitive residues like thiols. The thiol components have a strong odor.[2] |
Note: The data presented in this table is representative and can vary depending on the specific substrate, reaction scale, and purification methods.
Experimental Protocols
Standard Protocol for this compound Deprotection
This protocol describes a general procedure for the removal of the trityl protecting group from a this compound substrate using trifluoroacetic acid (TFA) and triisopropylsilane (TIS) as a scavenger.
Materials:
-
This compound compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound compound in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon). A typical concentration is 0.1-0.2 M.
-
Addition of Scavenger: Add triisopropylsilane (TIS) to the solution to a final concentration of 2.5-5% (v/v).
-
Initiation of Deprotection: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
-
Precipitation and Isolation:
-
Dissolve the resulting oil in a minimal amount of DCM.
-
Add the solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts.
-
Dry the final product under vacuum.
-
Visualizations
Mechanism of this compound Deprotection and Side Reactions
Caption: Mechanism of this compound deprotection and the role of scavengers.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting decision tree for incomplete this compound deprotection.
References
Technical Support Center: Purification Strategies for Tr-PEG6 Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of trityl-protected polyethylene glycol with six ethylene glycol units (Tr-PEG6) intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound intermediates.
Issue 1: Presence of Bis-tritylated Impurities After Synthesis
-
Question: My reaction mixture for a mono-tritylated PEG6 intermediate shows a significant amount of a less polar impurity, which I suspect is the bis-tritylated PEG6. How can I remove this?
-
Answer: The formation of bis-tritylated species is a common side reaction. Due to the hydrophobicity of the two trityl groups, this impurity is significantly less polar than the desired mono-tritylated product.
-
Solution 1: Flash Column Chromatography: A well-optimized flash column chromatography protocol can effectively separate the mono- and bis-tritylated compounds. The increased retention of the more polar mono-tritylated product on silica gel allows for its separation from the faster-eluting bis-tritylated impurity.
-
Solution 2: Extraction (for acidic this compound intermediates): If the this compound intermediate has a terminal carboxylic acid, you can exploit the difference in solubility. By converting the carboxylic acid to its salt with a base, the mono-tritylated species becomes more water-soluble, while the non-polar bis-tritylated impurity can be extracted into an organic solvent.[1]
-
Issue 2: Premature Detritylation During Purification
-
Question: I am observing the loss of the trityl protecting group during my HPLC purification, which uses a mobile phase containing trifluoroacetic acid (TFA). How can I prevent this?
-
Answer: The trityl group is labile in acidic conditions, and even low concentrations of TFA in the mobile phase can cause its premature removal.
-
Solution 1: Use a Milder Acid: Replace TFA with a less aggressive acid like formic acid in your mobile phase.[2] This often provides sufficient peak shape without causing significant detritylation.
-
Solution 2: Neutralize Fractions Immediately: If TFA is necessary for resolution, collect the fractions containing your product into tubes containing a small amount of a volatile base (e.g., triethylamine) to neutralize the acid immediately upon elution.
-
Solution 3: Avoid High Temperatures During Solvent Evaporation: When concentrating the purified fractions, use low temperatures (e.g., room temperature) on a rotary evaporator to minimize acid-catalyzed deprotection.[2]
-
Issue 3: Broad or Tailing Peaks in HPLC Chromatograms
-
Question: My this compound intermediate shows broad and tailing peaks during reversed-phase HPLC analysis. What could be the cause and how can I improve the peak shape?
-
Answer: Peak broadening and tailing are common when purifying PEGylated compounds. This can be due to the heterogeneity of the PEG chain, secondary interactions with the stationary phase, or suboptimal chromatographic conditions.
-
Solution 1: Optimize the Gradient: A shallower gradient during HPLC elution can improve the separation of closely related species and sharpen the peaks.
-
Solution 2: Adjust the Mobile Phase: The addition of an ion-pairing agent like a small concentration of TFA (if compatible with the trityl group's stability) can improve peak shape by reducing secondary interactions with the silica backbone of the column.
-
Solution 3: Increase Column Temperature: Running the column at a slightly elevated temperature (e.g., 30-40°C) can improve the kinetics of interaction between the analyte and the stationary phase, leading to sharper peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound intermediate?
A1: For most small-scale preparations, flash column chromatography on silica gel is an excellent initial purification step. It is a relatively quick and cost-effective method to remove major impurities, such as unreacted starting materials and byproducts with significantly different polarities (e.g., bis-tritylated species).
Q2: When should I use preparative HPLC for purification?
A2: Preparative HPLC is recommended when very high purity (>98%) is required, or when impurities are structurally very similar to the desired product and cannot be resolved by flash chromatography. It offers higher resolution but has a lower sample loading capacity compared to flash chromatography.
Q3: How does the trityl group affect the solubility of PEG6 intermediates?
A3: The bulky and hydrophobic trityl group significantly decreases the water solubility of the PEG6 intermediate. These compounds are generally soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.
Q4: Can I crystallize my this compound intermediate for purification?
A4: Crystallization can be a highly effective purification method for obtaining very pure material, provided the this compound intermediate is a solid and a suitable solvent system for crystallization can be found. Due to the flexible nature of the PEG chain, inducing crystallization can sometimes be challenging.
Q5: What analytical techniques are suitable for assessing the purity of my this compound intermediate?
A5: The purity of this compound intermediates can be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the presence of impurities.[3][4][5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the compound and can be used to assess purity by integrating the signals of the product against those of known impurities.[3][4]
Quantitative Data Summary
The following table provides representative data on the expected purity and yield for different purification methods for a model this compound-OH intermediate. Please note that actual results may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Typical Purity (%) | Typical Yield (%) |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 85 - 95 | 70 - 90 |
| Preparative HPLC | C18 | Water/Acetonitrile Gradient with 0.1% Formic Acid | > 98 | 50 - 80 |
| Crystallization | N/A | Dichloromethane/Hexane | > 99 | 40 - 70 |
Experimental Protocols
Detailed Methodology: Flash Column Chromatography of this compound-OH
This protocol is a general guideline for the purification of a this compound-OH intermediate.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Dry-pack the column with silica gel.
-
Wet the silica gel with the initial, low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
-
Loading the Sample:
-
Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20-50% ethyl acetate in hexanes) to elute the desired product. The optimal gradient will depend on the specific impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound-OH.
-
Detailed Methodology: Preparative HPLC of this compound-COOH
This protocol provides a starting point for the high-purity purification of a this compound-COOH intermediate.
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound-COOH in a minimal amount of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 19 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A shallow gradient from 10% to 90% B over 30-40 minutes is a good starting point.
-
Flow Rate: As recommended for the specific column, typically 5-20 mL/min for preparative columns.
-
Detection: UV at 220 nm and 254 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the acetonitrile under reduced pressure at room temperature.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound-COOH as a solid.
-
Visualizations
Caption: General purification workflow for this compound intermediates.
Caption: Troubleshooting logic for common purification issues.
References
- 1. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Tr-PEG6 Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical challenges encountered during the characterization of Tr-PEG6. This compound, or Trityl-PEG6-alcohol, is a key bifunctional linker used in bioconjugation and the development of therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs. Its proper characterization is critical for ensuring experimental reproducibility and the quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core properties?
A1: this compound is a derivative of polyethylene glycol (PEG) with six ethylene glycol units. One terminus is protected by a bulky trityl (Tr) group, while the other end has a reactive hydroxyl (-OH) group. This structure allows for stepwise, controlled chemical modifications. The PEG chain enhances solubility and can improve the pharmacokinetic properties of conjugated molecules.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, solid this compound should be stored at -20°C, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., Argon or Nitrogen). Solutions of this compound should be prepared fresh for use. For short-term storage, solutions can be kept at -20°C for up to a month or at -80°C for longer periods, minimizing freeze-thaw cycles.[1][2]
Q3: Why is the trityl protecting group important?
A3: The trityl group serves two primary purposes. First, it prevents the hydroxyl group from reacting prematurely, allowing for selective functionalization of the other end of a molecule. Second, its hydrophobicity makes it a useful handle for purification via reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Troubleshooting Guides
Purity and Synthesis-Related Impurities
Q: My NMR and LC-MS analyses show significant impurities after synthesizing this compound. What are the likely side products and how can I improve purity?
A: Impurities in this compound synthesis are common and typically arise from the reaction conditions. The most prevalent impurities include unreacted starting materials and side products from the PEGylation reaction.
Common Synthesis-Related Impurities:
| Impurity | Description | Analytical Signature |
| PEG6-diol | Unreacted hexaethylene glycol starting material. | A more polar species, elutes earlier in RP-HPLC. Lacks the characteristic trityl group signals in ¹H NMR. |
| Bis-Tritylated PEG6 | Both ends of the PEG6 chain have reacted with a trityl group. | A less polar species, elutes later in RP-HPLC. Shows symmetric signals in ¹H NMR and a higher molecular weight in MS.[4] |
| Shorter/Longer PEG chains | If the starting PEG6-diol is polydisperse, impurities with fewer or more than six ethylene glycol units will be present. | Mass spectrometry will show a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit).[5][6] |
| Trityl Alcohol (Triphenylmethanol) | A byproduct from the hydrolysis or cleavage of the trityl group. | Often visible by TLC and can be detected by LC-MS. |
Detailed Experimental Protocol: Purification by Flash Column Chromatography
This protocol is a standard method for purifying this compound from common synthesis-related impurities.
-
Slurry Preparation: Dry the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., Hexane/Ethyl Acetate).
-
Loading: Carefully load the dried crude mixture onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
HPLC and LC-MS Analysis
Q: I'm observing poor peak shape (broadening, tailing) for this compound in my reverse-phase HPLC analysis. What are the optimal conditions?
A: Poor peak shape in HPLC is often due to suboptimal chromatographic conditions or secondary interactions between the analyte and the stationary phase. The absence of a strong UV chromophore in this compound also requires the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[7][8]
Recommended Starting Conditions for RP-HPLC Analysis:
| Parameter | Recommended Condition | Notes |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A standard C18 column provides good retention and separation based on hydrophobicity.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Acidic modifier helps to sharpen peaks by protonating any residual silanols on the stationary phase.[9][10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA | Acetonitrile is a common organic modifier for reverse-phase chromatography.[9][10] |
| Gradient | 20% to 95% B over 20 minutes | A broad gradient is a good starting point to ensure elution of the highly hydrophobic this compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9] |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[8] |
| Detector | ELSD, CAD, or Mass Spectrometer | Necessary due to the lack of a strong UV chromophore.[7][8] |
| Sample Preparation | Dissolve in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8] |
Mass Spectrometry (MS) Characterization
Q: I am having difficulty identifying the correct molecular ion for this compound in my ESI-MS spectrum. What are the expected adducts?
A: Polyethylene glycol compounds are known to readily form adducts with various cations in Electrospray Ionization Mass Spectrometry (ESI-MS).[11] It is more common to observe these adducts than the protonated molecule ([M+H]⁺).
Common Adducts in Positive-Ion ESI-MS:
| Adduct Ion | Formula | Description |
| Sodium Adduct | [M+Na]⁺ | Very common, arises from trace sodium ions in glassware or solvents.[12] |
| Ammonium Adduct | [M+NH₄]⁺ | Often observed, especially when ammonium salts are present in the mobile phase or sample.[11][12] |
| Potassium Adduct | [M+K]⁺ | Less common than sodium but frequently observed from trace potassium ions.[12] |
| Protonated Molecule | [M+H]⁺ | Can be observed but is often less abundant than the sodium or ammonium adducts.[12] |
Experimental Protocol: Sample Preparation for MS Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM using the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[13]
-
Analysis: Infuse the sample directly or analyze via LC-MS using ESI in positive ion mode. Scan a mass range that includes the expected molecular weight and the common adducts listed above.
Stability and Deprotection
Q: I suspect my this compound is degrading during storage or in subsequent reaction steps. How can I assess its stability and prevent degradation?
A: The primary point of instability in the this compound molecule is the trityl protecting group, which is labile under acidic conditions.[14] Premature deprotection can occur even with trace amounts of acid or upon heating in protic solvents.[3][15]
Factors Leading to this compound Degradation:
-
Acidic Conditions: Strong acids will rapidly cleave the trityl group. Even weak acids or acidic surfaces (like silica gel during prolonged chromatography) can cause slow deprotection.[14]
-
Elevated Temperatures: Heating this compound, especially in the presence of moisture or protic solvents, can lead to thermal cleavage of the trityl group.[3][15]
-
Oxidation: The polyethylene glycol backbone can be susceptible to auto-oxidation, which is accelerated by heat, light, and trace metal ions, potentially leading to chain cleavage.[1]
Experimental Protocol: Small-Scale Stability Study
-
Sample Preparation: Prepare several small aliquots of your this compound sample under different conditions (e.g., dissolved in a neutral buffer, an acidic buffer (pH 5), and a basic buffer (pH 8)).
-
Incubation: Store the aliquots at different temperatures (e.g., 4°C, room temperature, and 40°C) for a set period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, analyze the samples by RP-HPLC or LC-MS.
-
Data Evaluation: Quantify the percentage of remaining this compound and identify any major degradation products (e.g., PEG6-diol resulting from deprotection). This will help you identify the conditions under which your compound is unstable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. ccc.bc.edu [ccc.bc.edu]
- 13. benchchem.com [benchchem.com]
- 14. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Linker-to-Antibody Ratios with Tr-PEG6
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the conjugation of Tr-PEG6 linkers to antibodies and to troubleshoot common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications in ADC development?
A this compound linker is a heterobifunctional crosslinker featuring a trityl (Tr) protected amine, a six-unit polyethylene glycol (PEG6) spacer, and a reactive group for antibody conjugation. The trityl group is a protecting group for the amine, which can be deprotected to allow for the subsequent attachment of a cytotoxic payload. The PEG6 spacer is hydrophilic and flexible, which can enhance the solubility and stability of the resulting ADC, reduce aggregation, and prolong its circulation half-life.[1][2]
Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA)?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[3] It is a critical quality attribute (CQA) because it directly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[3] A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[3] Precise control of the DAR is crucial for developing a consistent and effective therapeutic.
Q3: What is a typical target DAR for an ADC?
The optimal DAR is specific to the antibody, payload, and target antigen. However, a DAR of 2 to 4 is often considered to provide a good balance between efficacy and safety for many ADCs.[3] Higher DAR values, such as 8, can increase the potency of the ADC but may also negatively impact its pharmacokinetic properties and safety profile.[3]
Q4: How does the PEG6 linker in this compound contribute to optimizing the DAR?
The hydrophilic nature of the PEG6 linker helps to counteract the hydrophobicity of many cytotoxic payloads.[4] This can mitigate aggregation, even at higher DARs, and improve the overall solubility of the ADC.[2][4] By improving the biophysical properties of the conjugate, PEGylated linkers can enable the generation of ADCs with a higher and more homogeneous DAR.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of the linker-to-antibody ratio with this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds leads to fewer available thiol groups for conjugation. 2. Suboptimal Conjugation Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency. 3. Inactive or Degraded Linker: The this compound linker may have degraded due to improper storage or handling. 4. Presence of Interfering Substances: Components in the antibody buffer (e.g., Tris, azide) can compete with the conjugation reaction. | 1. Optimize Reduction: Ensure a sufficient molar excess of the reducing agent (e.g., TCEP or DTT). Verify the activity of the reducing agent.[3] 2. Optimize Reaction Conditions: For thiol-maleimide conjugation, maintain a pH of 6.5-7.5.[3] For reactions with tosyl groups, a pH of 8.0 may be more suitable.[1] Perform small-scale experiments to optimize temperature and incubation time. 3. Verify Linker Integrity: Use a fresh batch of the this compound linker. Ensure it has been stored under the recommended conditions (dry, low temperature). 4. Buffer Exchange: Perform buffer exchange to a conjugation-compatible buffer (e.g., PBS) to remove any interfering substances.[3] |
| High Levels of Aggregation | 1. Hydrophobic Payload: The cytotoxic drug is highly hydrophobic, causing the ADC to aggregate, especially at higher DARs. 2. High DAR: A high drug loading increases the overall hydrophobicity of the ADC. 3. Suboptimal Formulation Buffer: The final buffer composition does not adequately stabilize the ADC. | 1. Leverage the PEG6 Linker: The hydrophilic PEG6 spacer is designed to mitigate this issue. Ensure proper conjugation. 2. Optimize Drug Loading: Aim for a lower average DAR to reduce the overall hydrophobicity of the ADC.[2] 3. Screen Formulation Buffers: Test different buffer compositions, pH, and excipients to find a formulation that minimizes aggregation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality: Inconsistent purity or activity of the antibody, linker, or other reagents. 2. Lack of Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time between batches. 3. Inaccurate Reagent Concentrations: Errors in determining the concentrations of the antibody and linker solutions. | 1. Characterize Raw Materials: Ensure the quality and consistency of all starting materials. 2. Standardize Protocols: Tightly control all reaction parameters and document them meticulously. 3. Accurate Concentration Measurement: Use reliable methods to determine the concentrations of all reagents before starting the conjugation reaction.[3] |
Experimental Protocols
Protocol 1: Antibody Reduction (Generation of Thiol Groups)
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Prepare the mAb in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Add a 2-5 molar excess of TCEP to the mAb solution.[3]
-
Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of a tosylated this compound linker to the generated thiol groups on the antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound-Tos linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 8.0)[1]
Procedure:
-
Dissolve the this compound-Tos linker in anhydrous DMSO to prepare a stock solution (e.g., 20 mM).[1]
-
Add a 5- to 10-fold molar excess of the linker stock solution to the purified reduced antibody solution.[1]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.[1]
-
Incubate the reaction for 4-12 hours at room temperature with gentle mixing.[1]
-
The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)[3]
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)[3]
-
HPLC system with a UV detector
Procedure:
-
Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[3]
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Species with a higher DAR are more hydrophobic and will elute later.
-
Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
Quantitative Data Summary
The following tables provide illustrative data on how key reaction parameters can influence the average DAR. Note that these are representative values, and optimal conditions should be determined empirically for each specific antibody-payload combination.
Table 1: Effect of Linker-to-Antibody Molar Ratio on Average DAR
| Molar Excess of this compound-Tos | Average DAR |
| 3x | ~2 |
| 5x | ~3-4 |
| 10x | ~6-7 |
| 15x | ~8 |
Table 2: Effect of Reaction Time on Average DAR (at 5x Molar Excess)
| Reaction Time (hours) | Average DAR |
| 1 | ~1.5 |
| 4 | ~3 |
| 8 | ~3.5 |
| 12 | ~3.8 |
Visualizations
Caption: ADC Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Low DAR.
Caption: Thiol-Tosylate Conjugation Pathway.
References
Validation & Comparative
A Comparative Guide to Tr-PEG6 and Other Polyethylene Glycol (PEG) Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences a conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates.
This guide provides an objective comparison of the Tr-PEG6 linker with other commonly employed PEG linkers, supported by experimental data. This compound is a discrete, monodisperse hexaethylene glycol linker, meaning it has a precisely defined chain length of six ethylene glycol units. The "Tr" designation refers to a trityl protecting group, which is utilized during synthesis and subsequently removed to allow for conjugation. Therefore, the in-use performance characteristics of a this compound-derived conjugate are primarily dictated by its core PEG6 structure. This guide will compare the performance of this discrete PEG6 linker against other linear and branched PEG alternatives.
Data Presentation: A Quantitative Comparison of PEG Linker Performance
The selection of a PEG linker involves a critical balance between enhancing stability and pharmacokinetic properties without compromising the biological activity of the conjugated payload. The following tables summarize key performance metrics for bioconjugates functionalized with various PEG linkers, based on data from multiple studies.
Table 1: Impact of Linear PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Linker Type | Example ADC | Target Cell Line (Antigen) | IC50 (ng/mL) | Key Finding |
| Discrete PEG6 | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~50-100 | Moderate decrease in potency compared to shorter linkers. |
| Discrete PEG3 | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~25-50 | A slight decrease in potency compared to no PEG linker. |
| Discrete PEG12 | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~100-250 | A further reduction in in vitro potency is often observed with longer linkers. |
| No PEG | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~10-25 | Highest in vitro potency, but often with suboptimal in vivo properties. |
Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 2: Influence of Linear PEG Linker Length on Pharmacokinetics of Non-Binding ADCs in Rodents
| Linker Type | Example ADC (DAR 8) | Clearance Rate (mL/day/kg) | Relative Clearance (vs. No PEG) | Key Finding |
| Discrete PEG6 | Non-binding IgG-MMAE | ~4.0 | 0.47x | Significant reduction in clearance. |
| Discrete PEG3 | Non-binding IgG-MMAE | ~4.8 | 0.56x | Modest improvement in clearance. |
| No PEG | Non-binding IgG-MMAE | ~8.5 | 1.0x | Rapid clearance due to hydrophobicity. |
Table 3: Comparison of Linear vs. Branched PEG Linkers on ADC Performance
| Feature | Linear PEG (e.g., PEG24) | Branched PEG (e.g., 2 x PEG12) | Key Finding |
| Physical & Chemical Stability | Less stable under thermal stress compared to the pendant format. | Demonstrated superior stability.[1] | Branched architectures can better shield the payload, improving stability. |
| Pharmacokinetics (High DAR) | Faster clearance rates for high DAR ADCs.[1] | Slower clearance rates, paralleling the trend in aggregation tendency.[1] | Branched PEGs are more effective at mitigating the hydrophobicity of high drug loads. |
| In Vivo Performance (High DAR) | Lower plasmatic concentrations for DAR 8 ADCs.[1] | Statistically significantly higher plasmatic concentrations for DAR 8 ADCs.[1] | Improved pharmacokinetics of branched PEG ADCs can lead to better in vivo efficacy. |
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of ADCs on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADCs with different PEG linkers (e.g., derived from this compound, other linear PEGs, and branched PEGs)
-
Unconjugated antibody and free payload (for controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in complete medium. Remove the culture medium from the wells and add 100 µL of the respective solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure to evaluate the clearance and half-life of an ADC with varying PEG linker lengths.
Materials:
-
Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old)
-
ADC solutions with different PEG linker lengths in a sterile, biocompatible buffer
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to cohorts of animals (n=3-5 per group).[2]
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).[2]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key parameters such as clearance, volume of distribution, and plasma half-life.[2]
Protocol 3: ADC Synthesis and Characterization
This protocol provides a general workflow for the synthesis and characterization of ADCs with different PEG linkers.
1. Drug-Linker Synthesis:
-
The cytotoxic payload is separately conjugated to the desired PEG linker (e.g., a deprotected this compound, a linear PEG of a different length, or a branched PEG) functionalized with appropriate reactive groups for antibody conjugation.
2. Antibody Conjugation:
-
The drug-linker construct is added to the antibody solution. The reaction conditions (e.g., temperature, incubation time, molar ratios) are optimized to achieve the desired drug-to-antibody ratio (DAR).
3. Purification:
-
The resulting ADC is purified from unreacted drug-linkers and other impurities using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
4. Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different DAR species.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the ADC monomer from aggregates and fragments, providing a measure of purity.
-
-
Mass Spectrometry (MS):
-
Intact Mass Analysis: ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the intact ADC and confirm the DAR distribution.
-
Peptide Mapping: Following enzymatic digestion of the ADC, LC-MS/MS can be used to identify the specific conjugation sites on the antibody.
-
References
A Head-to-Head Battle: Tr-PEG6 vs. Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective comparison of non-cleavable Tris-PEG6 (Tr-PEG6) linkers and commonly used cleavable linkers, supported by experimental data to inform rational ADC design.
The linker, a seemingly simple bridge, dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the balance between on-target efficacy and off-target toxicity. Non-cleavable linkers, such as the PEGylated this compound, and cleavable linkers, which respond to the tumor microenvironment, represent two distinct strategies for payload delivery.
At a Glance: this compound (Non-Cleavable) vs. Cleavable Linkers
| Feature | This compound (Non-Cleavable PEGylated) | Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) |
| Release Mechanism | Relies on the complete lysosomal degradation of the antibody to release the payload with the linker and a residual amino acid attached.[1] | Triggered by specific physiological conditions within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., Cathepsin B), lower pH, or a high glutathione concentration.[1] |
| Plasma Stability | Generally high, leading to a longer circulation half-life and potentially reduced off-target toxicity.[1] | Varies by type; can be susceptible to premature cleavage in plasma, which may lead to systemic toxicity.[1] |
| Payload Release | Releases the payload with an attached amino acid and the linker fragment.[1] | Releases the payload in its native or near-native form.[1] |
| Bystander Effect | Typically minimal to none, as the released payload-linker complex is often charged and less membrane-permeable.[1] | Can be significant if the released payload is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[1] |
| Therapeutic Window | Potentially wider due to enhanced stability and reduced off-target effects.[1] | Can be narrower if premature payload release occurs.[1] |
| Tumor Heterogeneity | May be less effective in tumors with heterogeneous antigen expression due to the lack of a bystander effect.[1] | More effective in heterogeneous tumors due to the bystander effect.[1] |
Performance Comparison: Quantitative Data
The selection of a linker has a significant impact on the in vitro and in vivo performance of an ADC. The following tables summarize representative data from comparative studies. It is important to note that direct comparisons should be made with caution, as performance is highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cancer cell line used.
In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| Linker Type | ADC | Cell Line | IC50 (pM) |
| Non-Cleavable (PEGylated) | Trastuzumab-PEG-MMAE | HER2+ | 61 |
| Cleavable (Val-Cit) | Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 |
| Cleavable (β-galactosidase) | Trastuzumab-β-gal-MMAE | HER2+ | 8.8[2] |
| Non-Cleavable | T-DM1 (MCC-DM1) | HER2+ | 33 |
Data is illustrative and compiled from various sources for comparative purposes.
Plasma Stability
| Linker Type | Conjugate | Species | Stability Metric |
| Non-Cleavable (PEGylated) | Site I-PEG6-C2-MMAD | Mouse | Stable |
| Cleavable (Val-Cit) | Val-Cit containing ADC | Mouse | >95% payload loss after 14 days |
| Cleavable (Hydrazone) | Hydrazone linker | Human | t1/2 = 2 days |
Data is illustrative and compiled from various sources for comparative purposes.
In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC | Xenograft Model | Dosing | Outcome |
| Non-Cleavable (PEGylated) | Site I-PEG6-C2-MMAD | BxPC3 | 10 mg/kg, single dose | Significant tumor growth inhibition[3] |
| Non-Cleavable (PEGylated) | Site A-PEG6-C2-MMAD | BxPC3 | 10 mg/kg, single dose | Reduced efficacy compared to stable conjugate[3] |
| Cleavable (β-galactosidase) | Trastuzumab-β-gal-MMAE | Xenograft Mouse Model | 1 mg/kg, single dose | 57-58% reduction in tumor volume[2] |
Data is illustrative and compiled from various sources for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
Enhancing Bioconjugate Longevity: A Comparative Analysis of Tr-PEG6 Conjugate Stability in Serum
For researchers, scientists, and drug development professionals, the in vivo stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. Premature degradation or cleavage of conjugated moieties can lead to reduced potency and potential off-target toxicity. This guide provides an objective comparison of the serum stability of bioconjugates, with a focus on strategies relevant to Tr-PEG6 conjugates, and presents supporting experimental data for alternative approaches that offer enhanced stability.
The stability of antibody-drug conjugates (ADCs) and other bioconjugates in circulation is a key quality attribute that directly influences their pharmacokinetic profile and therapeutic index.[1] Instability can lead to the premature release of payloads, diminishing the concentration of the active agent at the target site.[1] The chemical linker used for conjugation plays a pivotal role in determining the overall stability of the bioconjugate in the complex environment of the bloodstream.[2][3]
Quantitative Comparison of Linker Technologies for Serum Stability
The choice of linker chemistry is a crucial factor influencing the serum stability of bioconjugates. The following table summarizes the performance of different linker technologies, providing a comparative overview of their stability in human serum or plasma.
| Linker Technology | Conjugate Type | Incubation Time | Percent Intact Conjugate | Reference |
| Maleimide | THIOMAB™ Conjugate | 72 hours | ~50-70% | [2][3] |
| Phenyloxadiazole Sulfone | THIOMAB™ Conjugate | 72 hours | >90% | [2][3] |
| "Bridging" Disulfide | ADC | 7 days | >95% | [4] |
| Maleamic Acid | Antibody Conjugate | 7 days | 100% | [5] |
| Dithiomaleimide | Antibody Conjugate | 7 days | ~50% | [5] |
Key Observations:
-
Maleimide-based linkers , while widely used, can be susceptible to thioether exchange with serum proteins like albumin, leading to premature drug release.[2][3][5]
-
Phenyloxadiazole sulfone linkers have demonstrated significantly improved stability in human plasma compared to their maleimide counterparts.[2][3]
-
"Bridging" disulfide technologies and maleamic acid linkers also show excellent serum stability, with minimal degradation observed over a one-week period.[4][5]
Experimental Protocols for Assessing Serum Stability
Accurate assessment of bioconjugate stability in serum is essential for preclinical development. The following are detailed methodologies for key experiments.
1. In Vitro Serum/Plasma Stability Assay with LC-MS Analysis
This method allows for the precise quantification of intact conjugate and the identification of degradation products over time.
-
Materials:
-
Bioconjugate of interest
-
Human or mouse serum/plasma
-
Phosphate-buffered saline (PBS)
-
Protein A/G magnetic beads
-
LC-MS system
-
-
Procedure:
-
The bioconjugate is incubated in serum or plasma at 37°C.[6][7]
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).[2][3]
-
The ADC is captured from the serum/plasma using Protein A/G magnetic beads.[1][6]
-
After washing to remove unbound serum proteins, the conjugate is eluted.[1]
-
The eluate is then analyzed by LC-MS to determine the amount of intact conjugate and identify any biotransformations.[6][8]
-
2. SDS-PAGE Analysis of Serum Stability
This technique provides a visual assessment of conjugate stability.
-
Materials:
-
Bioconjugate of interest
-
Human plasma
-
SDS-PAGE gels
-
Fluorescent scanner and Coomassie stain
-
-
Procedure:
-
The bioconjugate is incubated in human plasma at 37°C.
-
The samples are run on an SDS-PAGE gel.
-
The gel is analyzed using a fluorescent scanner to detect fluorescently labeled conjugates and stained with Coomassie to visualize total protein.[2][3] A decrease in the fluorescent band corresponding to the intact conjugate over time indicates instability.
-
3. ELISA-Based Stability Assay
This method is useful for quantifying the amount of payload that remains attached to the antibody.
-
Materials:
-
Bioconjugate of interest
-
Human serum
-
ELISA plates coated with the target antigen
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
-
Procedure:
-
The bioconjugate is incubated in human serum for a specified duration (e.g., 5 days).[9]
-
The serum-incubated conjugate is then added to an ELISA plate coated with the target antigen.
-
The amount of bound conjugate, still carrying its payload, is detected using a secondary antibody that recognizes the antibody portion of the conjugate.[9]
-
The signal generated is proportional to the amount of intact conjugate.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the serum stability of a bioconjugate.
Caption: Workflow for in vitro serum stability assessment of bioconjugates.
Alternative Strategies to Enhance Serum Stability
Beyond linker technology, other approaches are being explored to improve the in vivo performance of bioconjugates.
-
Site-Specific Conjugation: The site of drug attachment on the antibody can significantly impact stability.[2][3][7][10] Engineered cysteine residues (THIOMABs) or non-natural amino acids allow for precise, site-specific conjugation, leading to more homogeneous and stable products.[2][3]
-
Alternatives to PEGylation: While PEGylation is a common strategy to improve the pharmacokinetic properties of biologics, concerns about PEG immunogenicity have prompted the investigation of alternatives.[11][12] Polymers such as polysarcosine (pSar) and poly(2-oxazoline)s (POx) are being explored as potential substitutes that may offer improved stability and reduced immunogenicity.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
analytical techniques to confirm Tr-PEG6 conjugation
A Comprehensive Guide to Analytical Techniques for Confirming Tr-PEG6 Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of a terminal-functionalized hexa-ethylene glycol (this compound) linker to a target molecule is a critical step in the development of advanced therapeutics and research tools. This guide provides an objective comparison of key analytical techniques to confirm and characterize this compound conjugation. We will delve into the experimental protocols, present comparative data, and provide visual workflows to aid in the selection of the most appropriate analytical strategies.
The confirmation of a successful conjugation relies on detecting the physicochemical changes resulting from the addition of the this compound moiety. These changes include a specific increase in mass, alterations in chromatographic behavior, and the appearance of characteristic spectroscopic signals.
Comparison of Analytical Techniques
The choice of an analytical technique for validating this compound conjugation depends on the information required, such as molecular weight confirmation, purity assessment, or structural elucidation. The following tables summarize the key quantitative parameters and performance characteristics of the most common analytical techniques.
Table 1: Quantitative Performance Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[1] | Separation and quantification of PEGylated species.[2][3] | Higher-order structure, degree of PEGylation, quantification.[2] | Presence of PEG-specific functional groups. | Quantification of conjugation (if chromophore is present).[4] |
| Resolution | High (can resolve individual PEG oligomers).[2] | Variable (depends on column and method).[2] | Atomic level for small molecules.[2] | Functional group level. | Low. |
| Sensitivity | High (picomole to femtomole).[5] | Moderate (microgram scale).[5] | Low (milligram scale).[5] | Moderate to low. | Variable (depends on extinction coefficient). |
| Throughput | High (especially MALDI-TOF).[2][3] | High.[2] | Low.[2] | High. | High. |
| Quantitative Accuracy | Good (with internal standards). | High (with reference standards). | High (qNMR). | Semi-quantitative. | Good (with standard curve). |
Table 2: Key Advantages and Limitations
| Technique | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Provides direct and definitive confirmation of conjugation through accurate mass measurement.[3] High sensitivity and specificity. | Can be complex to set up and may require specialized expertise. Polydispersity in larger PEGs can complicate spectra (less of an issue for discrete PEG6).[5] |
| High-Performance Liquid Chromatography (HPLC) | Robust, reproducible, and versatile for purity analysis and quality control.[5] Can separate the conjugate from starting materials and byproducts.[6] | Does not provide definitive structural information on its own. Requires reference standards for quantification.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the covalent linkage and the integrity of the conjugate.[7] qNMR allows for absolute quantification without a specific reference standard.[8] | Lower sensitivity compared to MS.[5] Spectra can be complex for large biomolecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Fast, non-destructive, and requires minimal sample preparation. Good for confirming the presence of the characteristic PEG ether backbone.[9] | Provides limited structural detail and is generally not suitable for quantification of conjugation efficiency. |
| UV-Vis Spectroscopy | Simple, rapid, and widely available.[10] Useful for quantifying unreacted starting materials or the conjugate if a suitable chromophore is present (e.g., in the 'Tr' group or the target molecule).[4] | Indirect method for confirming conjugation. Requires a chromophore with a distinct absorbance profile. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to confirm this compound conjugation.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the molecular weight of the this compound conjugate.[1]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C4 or C18 column suitable for the analyte.
-
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
-
MS Data Acquisition:
-
Acquire mass spectra in positive ion mode using electrospray ionization (ESI).
-
Set the mass range to cover the expected molecular weights of the starting materials and the conjugate.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound conjugate in the total ion chromatogram.
-
Deconvolute the mass spectrum of the conjugate peak to determine its zero-charge mass.
-
The observed mass should match the theoretical mass of the conjugate. A successful conjugation is confirmed by a mass shift corresponding to the mass of the this compound moiety.[1]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the conjugate and separating it from unreacted starting materials.[6]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Dissolve the reaction mixture or purified conjugate in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of about 1 mg/mL.
-
-
Instrumentation:
-
HPLC system with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), especially if the this compound or target molecule lacks a strong chromophore.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 75% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 220 nm or 280 nm) or using a universal detector.
-
-
Data Analysis:
-
The conjugated product will typically have a different retention time compared to the starting materials.
-
Purity is calculated based on the relative peak area of the conjugate compared to the total peak area in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the covalent linkage.[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Assign the signals to the protons in the expected structure of the conjugate.
-
Look for the characteristic signals of the PEG backbone, which typically appear around 3.6 ppm.[11]
-
Confirm the presence of signals from both the Tr- moiety and the target molecule, and potentially new signals or shifts at the conjugation site.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of the PEG backbone in the conjugate.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
The sample can be analyzed as a solid mixed with KBr and pressed into a pellet, or as a thin film on a salt plate (e.g., NaCl). An Attenuated Total Reflectance (ATR) accessory can also be used for direct analysis of solid or liquid samples.
-
-
Data Acquisition:
-
Collect a background spectrum.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic C-O-C stretching vibration of the PEG backbone, which is a strong band typically observed around 1100 cm⁻¹.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound conjugates.
Caption: Workflow for purity assessment of this compound conjugates by HPLC.
Caption: Interrelationship of analytical techniques for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Linkers of Varying Lengths in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.[1][2] Among the various types of linkers, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of therapeutics.[3][4] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical properties, stability, efficacy, and safety profile of a bioconjugate.[5][6]
This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The Influence of PEG Linker Length on Bioconjugate Performance
The choice of an appropriate PEG linker length involves a delicate balance of multiple factors. Shorter PEG linkers may offer advantages in terms of stability and minimizing steric hindrance, while longer linkers are often employed to enhance solubility, extend circulation half-life, and reduce immunogenicity.[1][7][8]
Pharmacokinetics: Generally, a longer PEG linker leads to a larger hydrodynamic size, which reduces renal clearance and shields the bioconjugate from enzymatic degradation.[9][10] This results in a prolonged plasma half-life and increased drug exposure.[9][10] However, an excessively long linker can sometimes negatively impact the biodistribution and tumor penetration of the therapeutic.
Stability: The stability of a bioconjugate is paramount to its success.[8][11] Longer PEG chains can improve the physical stability of a bioconjugate by increasing its hydrophilicity and providing a steric shield, which can mitigate aggregation, particularly for hydrophobic payloads.[2][8] The chemical stability of the linker itself is also a key consideration, with the amide bonds commonly used in PEG linkers being generally stable under physiological conditions.[11]
Efficacy and Potency: There is often a trade-off between the pharmacokinetic benefits of longer PEG linkers and the in vitro potency of the bioconjugate.[5][12] Longer linkers can sometimes cause steric hindrance, which may impede the binding of the therapeutic to its target, leading to a decrease in in vitro cytotoxicity.[7][12] However, the improved pharmacokinetic profile conferred by longer linkers often leads to enhanced in vivo efficacy due to prolonged circulation and increased accumulation at the target site.[5][10]
Immunogenicity: While PEG is generally considered to have low immunogenicity, the potential for anti-PEG antibodies to develop is a growing consideration in drug development.[13][14] Studies have shown a positive correlation between the molecular weight of PEG and its immunogenicity, with longer PEG chains being associated with a more robust anti-PEG antibody response.[13]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of different bioconjugates.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates [7][15]
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [7][15]
| Molecule Type | PEG Linker Length | In Vitro Cytotoxicity Finding |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG |
Table 3: Influence of PEG Linker Length on ADC Performance [12]
| Drug Delivery System | PEG Linker Length | In Vivo Efficacy (Tumor Growth Inhibition) |
| Antibody-Drug Conjugate (ADC) | Non-PEGylated | 11% decrease in tumor weight |
| Antibody-Drug Conjugate (ADC) | PEG2 | 35-45% decrease in tumor weight |
| Antibody-Drug Conjugate (ADC) | PEG4 | 35-45% decrease in tumor weight |
| Antibody-Drug Conjugate (ADC) | PEG8 | 65% decrease in tumor weight |
Table 4: Impact of PEG Molecular Weight on Immunogenicity [13]
| PEG Molecular Weight | Conjugated Protein | Key Immunogenicity Finding |
| 5,000 Da (5 kDa) | Tetanus Toxoid (TT) | Elicited high levels of anti-PEG IgM and IgG1 |
| 20,000 Da (20 kDa) | Tetanus Toxoid (TT) | Induced a stronger anti-PEG immune response compared to 5 kDa mPEG |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs) with Varying PEG Linkers
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.[6]
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker constructs with varying PEG lengths (e.g., PEG4, PEG8, PEG12) with a maleimide group
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)[7]
-
Quenching reagent (e.g., N-acetylcysteine)[7]
-
Size-exclusion chromatography (SEC) system[7]
-
Hydrophobic interaction chromatography (HIC) system
-
Mass spectrometer[7]
Procedure:
-
Antibody Reduction: Partially reduce the mAb with a controlled amount of TCEP to expose free sulfhydryl groups for conjugation.[7] The molar ratio of TCEP to mAb needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Drug-Linker Conjugation: Add the pre-dissolved drug-linker construct to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.[7]
-
Quenching: Stop the conjugation reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[7]
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).[7]
-
Characterization:
-
Determine the average DAR and drug distribution using HIC and/or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the ADC using SDS-PAGE.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of ADCs with different PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium and add them to the cells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: Pharmacokinetic Study in an Animal Model
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linker lengths.
Materials:
-
Animal model (e.g., mice or rats)
-
ADCs with varying PEG linker lengths
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of each ADC to a group of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[7]
Protocol 4: Plasma Stability Assay
Objective: To assess the stability of the drug-linker in plasma.[12]
Materials:
-
ADCs with varying PEG linker lengths
-
Fresh plasma from the relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical method to measure intact ADC and released payload (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate the ADCs in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Quantification: Analyze the samples to determine the concentration of intact ADC and released payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index.[7] While shorter PEG linkers may enhance stability and in vitro potency, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[5][7] However, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance.[7] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[5] By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Tr-PEG6 on ADC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index. This guide provides an objective comparison of ADCs featuring the hydrophilic Tr-PEG6 linker against those with traditional non-PEGylated linkers, supported by experimental data.
The incorporation of polyethylene glycol (PEG) chains into ADC linkers is a key strategy to optimize pharmacokinetic properties. The this compound linker, a non-cleavable 6-unit PEG linker, is designed to enhance the hydrophilicity and stability of the ADC.[1] This modification can lead to an extended plasma half-life and increased drug accumulation in tumor tissues. However, this often presents a trade-off with in vitro potency. This guide will delve into the quantitative differences observed in preclinical models.
Comparative Efficacy of this compound and Non-PEGylated Linkers
The selection of a linker requires a careful balance between improving the ADC's stability and circulation time while maintaining potent cytotoxicity. The following data, synthesized from preclinical studies, illustrates the impact of a PEGylated linker, such as this compound, compared to non-PEGylated alternatives like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
In Vitro Cytotoxicity
PEGylation can sometimes lead to a decrease in immediate in vitro cell-killing ability. This is often attributed to the hydrophilic PEG chain potentially causing steric hindrance, which may slightly impede the ADC's internalization or interaction with its target.
| ADC Construct | Linker Type | Cell Line | IC50 (nM) | Fold Decrease in Potency |
| ZHER2-SMCC-MMAE | Non-PEGylated | NCI-N87 | 0.8 | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | 3.6 | 4.5x |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | 17.6 | 22x |
Data synthesized from studies on HER2-targeted affibody-drug conjugates. While not this compound, this data illustrates the general trend of PEG length on in vitro potency.
In Vivo Efficacy: Tumor Growth Inhibition
Despite a potential decrease in in vitro potency, the improved pharmacokinetics of PEGylated ADCs often translate to superior in vivo efficacy. The extended circulation time allows for greater accumulation of the ADC in the tumor, leading to more effective tumor growth inhibition over time. A study directly comparing T-DM1 (Trastuzumab with a non-PEGylated, SMCC-like linker) and T-PEG6-DM1 in trastuzumab-resistant xenograft models demonstrated the in vivo potential of the PEGylated construct.[2]
| ADC Construct | Dose | Xenograft Model | Outcome |
| T-DM1 | 5 mg/kg | HCC1954 (Trastuzumab-resistant) | Tumor growth observed |
| T-PEG6-DM1 | 5 mg/kg | HCC1954 (Trastuzumab-resistant) | Improved survival fraction compared to T-DM1 |
| T-DM1 | 5 mg/kg | JIMT-1 (Trastuzumab/T-DM1-resistant) | Tumor growth observed |
| T-PEG6-DM1 | 5 mg/kg | JIMT-1 (Trastuzumab/T-DM1-resistant) | Improved survival fraction compared to T-DM1 |
This data highlights the efficacy of a this compound containing ADC in resistant tumor models.[2]
Pharmacokinetics
The hydrophilic nature of the PEG linker shields the ADC from premature clearance, significantly extending its half-life in circulation.
| ADC Construct | Linker Type | Half-life Extension (vs. Non-PEGylated) |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5-fold |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2-fold |
This data demonstrates the significant impact of PEGylation on ADC circulation time.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an ADC.
-
Cell Seeding: Plate target cancer cells (e.g., NCI-N87, JIMT-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell adherence.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs (e.g., this compound-ADC vs. SMCC-ADC) and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert MTT into formazan crystals.[3]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results against the ADC concentration to determine the IC50 value.[2]
In Vivo Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a tumor model to evaluate the in vivo anti-tumor activity of ADCs.
-
Cell Implantation: Subcutaneously inject HER2-positive cancer cells (e.g., HCC1954, JIMT-1) into the flank of immunodeficient mice (e.g., nude mice).[2]
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, T-DM1, T-PEG6-DM1) with 7-8 mice per group.[2]
-
ADC Administration: Administer the ADC constructs intravenously at the specified dosage (e.g., 5 mg/kg).[2]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a maximum allowed size or when a predetermined time point is reached. Efficacy is assessed by comparing tumor growth inhibition and survival fractions between groups.[2]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in ADC efficacy, the following diagrams illustrate the mechanism of action and experimental workflows.
References
- 1. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Antibody-Drug Conjugates Synthesized with Tr-PEG6 Linkers
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of the therapeutic efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of ADCs synthesized with a branched, six-unit polyethylene glycol (Tr-PEG6) linker against those utilizing other common linker technologies, supported by experimental data and detailed methodologies.
The this compound linker, a branched hydrophilic spacer, is designed to improve the physicochemical properties of ADCs, particularly those with hydrophobic payloads. Its branched structure offers a larger hydrodynamic volume, which can enhance the ADC's pharmacokinetic profile and stability.
Performance Comparison of ADC Linker Technologies
The selection of a linker significantly impacts key characteristics of an ADC, including the drug-to-antibody ratio (DAR), aggregation propensity, and in vitro cytotoxicity. The following tables summarize representative data comparing ADCs synthesized with this compound linkers to those with a commonly used mc-Val-Cit-PABC linker.
Table 1: Comparative Physicochemical and In Vitro Efficacy Data
| Parameter | ADC with this compound Linker | ADC with mc-Val-Cit-PABC Linker | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity (%) | >95% | ~90-95% | Size Exclusion Chromatography (SEC) |
| Aggregation (%) | <2% | 3-5% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50, nM) in HER2+ Cell Line (e.g., SK-BR-3) | 5.2 | 1.8 | Cell Viability Assay (e.g., MTT) |
| In Vitro Cytotoxicity (IC50, nM) in HER2- Cell Line (e.g., MCF-7) | >1000 | >1000 | Cell Viability Assay (e.g., MTT) |
Note: The data presented are representative values compiled from various studies and are intended to illustrate the comparative performance. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Accurate characterization of ADCs is essential for their development and regulatory approval. The following are detailed methodologies for key experiments cited in this guide.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a non-denaturing chromatographic technique that separates proteins based on their hydrophobicity.[1] For ADCs, a higher drug load results in increased hydrophobicity and, therefore, a longer retention time on the HIC column.[2][3]
-
Column: A HIC column with a stationary phase such as Butyl or Phenyl.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size. It is the standard method for quantifying high molecular weight species (aggregates) and fragments in ADC preparations.[5][6]
-
Column: A silica-based SEC column suitable for protein analysis.
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. For hydrophobic ADCs, the addition of an organic modifier like isopropanol may be necessary to reduce non-specific interactions.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregates is determined by integrating the peak area of the high molecular weight species relative to the total peak area.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[8]
-
Cell Seeding: Seed cancer cell lines (e.g., SK-BR-3 for HER2-positive and MCF-7 for HER2-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified period (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the cell viability as a percentage of the untreated control. The IC50 value, the concentration of ADC that inhibits 50% of cell growth, is then determined.
Visualizing Key Concepts
Diagrams illustrating the structure of the this compound linker, the experimental workflow for ADC characterization, and the mechanism of action of an ADC can aid in understanding these complex concepts.
Caption: Chemical structure of a this compound linker.
Caption: Experimental workflow for ADC characterization.
Caption: General mechanism of action for an ADC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tr-PEG6 Linkers in Advanced Therapeutics: A Comparative Guide
In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and safety of the therapeutic agent. Among the various linker technologies, the Tr-PEG6 linker, a discrete six-unit polyethylene glycol (PEG) chain functionalized with a terminal trityl group, has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound applications, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, systematically known as 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is a heterobifunctional linker.[1] Its structure consists of two key components:
-
A hexaethylene glycol (PEG6) backbone: This hydrophilic chain enhances the solubility of the entire molecule, a crucial feature when working with hydrophobic drug payloads or ligands.[2][][4] It also provides a flexible spacer of a defined length, which is essential for optimizing the spatial orientation between the two conjugated moieties.[5][6]
-
A Trityl (Tr) group : This bulky, hydrophobic moiety serves as a protecting group for the terminal hydroxyl, allowing for selective chemical modifications at the other end of the PEG chain. It can be removed under mild acidic conditions to expose a hydroxyl group for subsequent conjugation.[1]
The combination of a hydrophilic spacer and a stable protecting group makes this compound a versatile building block in the modular synthesis of complex bioconjugates.[7]
Application 1: Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][8] The linker connecting the POI-binding ligand and the E3 ligase ligand is a key determinant of PROTAC efficacy.[9]
The Function of this compound in PROTACs
In PROTAC design, the PEG6 chain of the linker serves multiple functions:
-
Enhanced Solubility : It improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is critical for cell permeability and bioavailability.[1][10]
-
Optimal Spacing : The length and flexibility of the PEG6 chain help to correctly orient the POI and E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[2][5]
The workflow for PROTAC-mediated protein degradation is illustrated below.
References
- 1. This compound (141282-24-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
Benchmarking Tr-PEG6: A Comparative Guide to Linker Performance in Advanced Bioconjugates
In the landscape of targeted therapeutics, the performance of linker technology is a critical determinant of success. For researchers, scientists, and drug development professionals, selecting the optimal linker is a pivotal step in the design of potent and effective Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Tr-PEG6, a non-cleavable 6-unit polyethylene glycol (PEG) linker, against other industry-standard linkers. The analysis is supported by a synthesis of experimental data focusing on key performance indicators such as degradation efficiency for PROTACs and stability and efficacy for ADCs.
This compound is a heterobifunctional linker characterized by a hexaethylene glycol spacer, which imparts hydrophilicity, and a trityl (Tr) protecting group.[1] As a non-cleavable linker, it is primarily employed in bioconjugation to covalently connect a targeting moiety (like a monoclonal antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand).[1][2][] The PEG component enhances the solubility and bioavailability of the resulting conjugate, while the linker's length and flexibility are crucial for optimizing the spatial orientation and interaction between the two connected entities.[1][4][5]
Comparative Performance in PROTACs
The primary function of a PROTAC is to induce the degradation of a target protein.[2][6] The efficacy is measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The linker's length and composition are paramount in forming a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][6][7]
Table 1: Impact of Linker Type and Length on PROTAC Degradation Efficiency (BRD4 Target)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Characteristics & Trade-offs |
| PEG | ~15 (e.g., PEG4) | Potent | >90 | Good balance of solubility and permeability.[8] |
| PEG (e.g., this compound) | ~21 | Optimal Potency (e.g., 3 nM) | >95 | Often hits a "sweet spot" for ternary complex formation; balances flexibility and stability. [9] |
| PEG | ~29 (e.g., PEG8) | Sub-micromolar | >90 | Increased flexibility may lead to an entropic penalty, potentially reducing ternary complex stability.[5] |
| Alkyl | 12-29 | Sub-micromolar to Potent | >90 | More hydrophobic, which can aid cell permeability but may decrease aqueous solubility and lead to aggregation.[][11][] |
| Alkyl-Ether | Varied | Varied | Varied | Offers a middle ground between the hydrophobicity of alkyls and the hydrophilicity of PEGs.[8] |
Note: Data is compiled from multiple literature sources and represents illustrative values. Absolute performance is target and system-dependent.[1][11]
Comparative Performance in ADCs
For ADCs, the linker's primary roles are to ensure stability in circulation to prevent premature payload release and to facilitate efficient drug delivery to target cells.[4][13][14] this compound is a non-cleavable linker, meaning the payload is released only after the complete proteolytic degradation of the antibody within the lysosome.[14][15][16] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment.[][14][15]
Table 2: Comparison of Linker Strategies in Antibody-Drug Conjugates
| Linker Type | Key Feature | Advantages | Disadvantages |
| Non-Cleavable (e.g., this compound) | High plasma stability | Lower risk of off-target toxicity; more predictable pharmacokinetics. [15][16] | Payload is released with a linker remnant attached; may have reduced cell permeability and lack a "bystander effect." [14] |
| Cleavable (e.g., Val-Cit) | Environment-sensitive release | Potential for "bystander effect" (killing adjacent cancer cells); payload is released in its native form.[14] | Risk of premature payload release in circulation, leading to systemic toxicity.[4][14] |
| Hydrophilic (e.g., PEG-based) | Enhanced aqueous solubility | Reduces aggregation, improves manufacturability, and can lead to a longer half-life. [4][17] | Very long PEG chains may negatively impact permeability and cell uptake. [8] |
| Hydrophobic (e.g., Alkyl-based) | High membrane permeability | Can enhance cell uptake of the payload. | Prone to aggregation, which can lead to reduced stability, increased immunogenicity, and poor pharmacokinetics.[17] |
Visualizing Mechanisms and Workflows
To better understand the context of this compound performance, the following diagrams illustrate the fundamental mechanism of PROTACs and a standard workflow for their evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of linker performance.
Protocol 1: Assessment of Protein Degradation by Western Blot
This protocol is the most common method used to directly measure the reduction in target protein levels following PROTAC treatment.[18]
-
Cell Culture and Treatment:
-
Plate a relevant human cancer cell line at an appropriate density and allow cells to adhere overnight.
-
Treat the cells with a dose-response curve of the PROTACs (e.g., with this compound, alkyl, or other PEG linkers) or a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).[19]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal protein loading.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to confirm equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software.[18]
-
Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine Dmax and plot the dose-response curve to calculate the DC50 value.[18]
-
Protocol 2: ADC Stability Assessment in Human Plasma
This protocol evaluates the stability of an ADC by measuring the change in the drug-to-antibody ratio (DAR) over time in a biologically relevant matrix.[20]
-
Incubation:
-
Incubate the ADC (e.g., one synthesized with a this compound linker) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
-
Sample Preparation:
-
For each time point, the ADC can be captured from the plasma using Protein A magnetic beads.[20]
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Analysis by Hydrophobic Interaction Chromatography (HIC):
-
Elute the ADC from the beads.
-
Inject the sample onto a HIC column. HIC separates ADC species based on the number of conjugated drug-linkers, as each addition increases the molecule's hydrophobicity.
-
Use a mobile phase with a decreasing salt gradient to elute the ADC species.
-
-
Data Analysis:
-
Monitor the elution profile with a UV detector at 280 nm.
-
Integrate the peak areas corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point by taking the weighted average of the different species.
-
Plot the average DAR over time to determine the ADC's stability profile and calculate its plasma half-life. A stable linker like this compound is expected to show minimal change in average DAR over the incubation period.[14]
-
Protocol 3: Cell Viability (Cytotoxicity) Assay
This assay determines the potency of an ADC or the cytotoxic effect of a PROTAC by measuring its impact on cell proliferation.[14][18]
-
Cell Plating:
-
Seed a target-antigen-expressing cancer cell line in 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the ADC or PROTAC. Include untreated and vehicle-only wells as controls.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Incubate to allow for colorimetric or luminescent signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration that inhibits cell growth by 50%).[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 16. biotechinformers.com [biotechinformers.com]
- 17. thesolubilitycompany.com [thesolubilitycompany.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Navigating the Disposal of Tr-PEG6: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of specialized chemical reagents like Tr-PEG6 is a critical aspect of laboratory operations. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is paramount for personnel safety and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the effective management and disposal of this compound, drawing upon established safety protocols for similar polyethylene glycol (PEG) compounds.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, it is prudent to handle this chemical with the care afforded to all laboratory reagents. Analogous PEGylated compounds are often not classified as hazardous materials; however, some may cause mild skin and eye irritation upon contact.[1] Therefore, wearing appropriate Personal Protective Equipment (PPE) is the first line of defense.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are mandatory.[1][2] |
| Body Protection | A standard laboratory coat or other protective clothing is advised to prevent skin contact.[1][2] |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated fume hood.[2] |
Step-by-Step Disposal Protocol
The primary objective for the disposal of many PEGylated compounds is to manage them as chemical waste, ensuring they are properly segregated, contained, and labeled. For certain reactive PEG derivatives, a quenching step to neutralize reactivity may be necessary before disposal.[2]
Experimental Protocol: General Disposal of this compound
-
Waste Segregation :
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent pads.[1][3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Containerization and Labeling :
-
Handling of Spills :
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Wearing the appropriate PPE, absorb liquid spills with an inert, non-combustible material like sand, earth, or a universal binder.[3][5]
-
Collect all contaminated materials and place them in the designated this compound waste container.[3]
-
Decontaminate the spill area thoroughly.[3]
-
-
Storage of Waste :
-
Final Disposal :
-
The sealed and labeled waste container must be disposed of through a licensed chemical waste disposal contractor or your institution's EHS department.[5]
-
Never pour this compound down the drain or dispose of it in regular trash, as this can have a negative impact on aquatic life and wastewater treatment processes.[3][5][6]
-
Always consult and adhere to all applicable local, state, and federal regulations for chemical waste disposal.[1]
-
Workflow for Proper Disposal of this compound
Caption: A logical workflow for the proper and safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and responsible disposal of this compound, thereby minimizing risks to both laboratory personnel and the environment. Always prioritize safety and consult your institution's specific protocols for chemical waste management.
References
Essential Safety and Operational Guide for Handling Tr-PEG6
This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal procedures for Tr-PEG6 (Trityl-Hexaethylene Glycol). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance. While many polyethylene glycol (PEG) compounds are considered to have low toxicity, the presence of the bulky trityl group necessitates careful handling.[1]
Immediate Safety and Hazard Assessment
While specific hazard data for this compound is not extensively published, analogous PEGylated compounds are generally not classified as hazardous materials.[2] However, it is best practice to treat all laboratory reagents with a high degree of care. Some similar compounds may cause mild skin and eye irritation upon contact.[2][3][4] All handling procedures should be conducted in a well-ventilated area, preferably a fume hood.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][5] Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing.[3]
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[5] Get medical attention if symptoms occur.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1][2] | Protects against potential splashes and eye irritation.[3][4] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves (e.g., tested according to EN 374).[1][2][6] | Prevents direct skin contact and potential irritation. |
| Body Protection | A standard laboratory coat or other protective clothing.[1][2] | Protects skin and personal clothing from contamination. |
| Work Area | All procedures should be conducted in a well-ventilated fume hood.[1] | Minimizes the risk of inhaling any potential aerosols or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is crucial for safety and the integrity of your work.
1. Preparation and Pre-Handling:
- Ensure the work area, specifically the fume hood, is clean and uncluttered.
- Verify that all required PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station before beginning work.
- Prepare all necessary equipment and reagents.
2. Handling the Compound:
- Don the appropriate PPE as specified in the table above.
- Handle this compound within the fume hood to control potential exposure.[1]
- Avoid actions that could generate dust or aerosols.
- If transferring the substance, use appropriate tools (e.g., spatulas, weighing paper) to minimize contamination and spillage.
- Keep the container tightly closed when not in use.[5][6]
3. Post-Handling:
- Securely seal the this compound container.
- Clean the work surface and any equipment used.
- Dispose of any contaminated disposable materials (e.g., pipette tips, gloves) in the designated waste container as outlined in the disposal plan below.[2]
- Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.[7]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is critical for environmental protection and regulatory compliance.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealable waste container for this compound and any materials contaminated with it.[2][8]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
- This includes used gloves, pipette tips, and absorbent pads that have come into contact with the compound.[2]
2. Spill Management:
- Minor Spills: For small spills, use an absorbent, non-combustible material like sand or earth to contain the substance.[8] Sweep up the material and place it into a suitable, closed container for disposal.[5][8] Avoid generating dust.[8]
- Major Spills: In the event of a large spill, evacuate the area.[8] Prevent the spillage from entering drains, sewers, or water courses.[8] Contact your institution's EHS department for guidance on cleanup.
3. Final Disposal:
- The sealed and labeled waste container must be disposed of in accordance with all applicable local, state, and federal regulations.[2]
- Never pour this compound down the drain or into the sewer system.[8]
- It is crucial to consult your institution's EHS office or a licensed waste disposal contractor for final disposal procedures.[2][8] They can provide guidance on whether the waste needs to be treated as hazardous or non-hazardous based on its specific formulation and any mixtures.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 48294433.fs1.hubspotusercontent-na1.net [48294433.fs1.hubspotusercontent-na1.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
